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[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride Documentation Hub

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  • Product: [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
  • CAS: 1269105-69-2

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine Hydrochloride: A Technical Guide

Executive Summary The compound [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (hereafter referred to as EPPA-HCl ) is a highly functionalized aniline derivative utilized as a critical building block and preclinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (hereafter referred to as EPPA-HCl ) is a highly functionalized aniline derivative utilized as a critical building block and preclinical screening compound. Structurally, it features an ethoxy ether, an electron-rich pyrrole ring, and a primary aromatic amine.

Understanding the pharmacokinetic (PK) properties of EPPA-HCl is paramount for drug development professionals. Its unique structural motifs present specific metabolic liabilities—namely, Phase I pyrrole oxidation and Phase II N-acetylation. This whitepaper synthesizes the physicochemical dynamics, metabolic pathways, and bioanalytical protocols required to rigorously evaluate the PK profile of EPPA-HCl.

Physicochemical Dynamics and Absorption

The absorption profile of EPPA-HCl is dictated by the interplay between its salt form and the pH of the gastrointestinal tract. Formulated as a hydrochloride salt (MW: ~238.7 g/mol ), EPPA-HCl exhibits excellent aqueous solubility in the acidic gastric environment (pH 1.2–2.0).

As the compound transitions into the duodenum (pH ~6.0–6.5), the primary aniline group (estimated pKa ~4.5) becomes predominantly un-ionized. This un-ionized free base is highly lipophilic (LogP ~2.8), driven by the ethoxy and pyrrole moieties, which facilitates rapid transcellular passive diffusion across the intestinal epithelium.

Protocol: Bidirectional Caco-2 Permeability Assay

To deconvolute the absorption barriers of EPPA-HCl, a Caco-2 permeability assay is employed. We do not merely measure transport; we calculate the efflux ratio to establish causality between the compound's lipophilicity and potential P-glycoprotein (P-gp) efflux liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing Solution Preparation: Dissolve EPPA-HCl in DMSO, then dilute in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) to a final concentration of 10 µM (final DMSO ≤ 1%).

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Quantification: Quench samples with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( PappB−A​/PappA−B​ ).

The Metabolic Landscape: CYP3A4 and NAT2

The most critical aspect of EPPA-HCl's pharmacokinetics is its biotransformation. The molecule possesses two distinct metabolic hotspots that dictate its clearance and potential toxicity.

Phase I: CYP-Mediated Pyrrole Oxidation The electron-rich 1H-pyrrole ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes, predominantly CYP3A4 . Mechanistically, CYP3A4 attacks the pyrrole ring to form a transient epoxide or hydroxypyrrole intermediate. This intermediate can undergo ring-opening, potentially generating reactive electrophiles that bind to cellular proteins or glutathione (GSH) [3]. Monitoring for these ring-opened metabolites is crucial to rule out mechanism-based toxicity.

Phase II: NAT2-Mediated N-Acetylation The primary aromatic amine (aniline) is a classic substrate for Arylamine N-acetyltransferase 2 (NAT2) . NAT2 catalyzes the transfer of an acetyl group from acetyl-CoA to the aniline nitrogen, forming a stable N-acetyl metabolite. Because human populations exhibit significant genetic polymorphism in the NAT2 gene (resulting in "rapid" and "slow" acetylator phenotypes), the half-life and systemic exposure of EPPA-HCl will vary drastically depending on the subject's genotype [2].

MetabolicPathway EPPA EPPA (Parent Drug) [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine CYP3A4 CYP3A4 Oxidation (Phase I) EPPA->CYP3A4 NAT2 NAT2 N-Acetylation (Phase II) EPPA->NAT2 Metab1 Hydroxypyrrole / Ring-Opened Metabolite CYP3A4->Metab1 Metab2 N-Acetyl-EPPA (Stable Metabolite) NAT2->Metab2 Reactive Protein/GSH Adducts (Toxicity Risk) Metab1->Reactive Reactive Electrophile

Biotransformation pathways of EPPA highlighting Phase I oxidation and Phase II acetylation.

In Vivo Pharmacokinetic Parameters

Preclinical PK profiling in standard rodent models (e.g., Sprague-Dawley rats) reveals the systemic behavior of EPPA-HCl. Due to the high lipophilicity of the free base, the compound exhibits a large steady-state volume of distribution ( Vss​ ), indicating extensive tissue penetration. However, rapid hepatic extraction via NAT2 and CYP3A4 results in high clearance ( CL ).

Table 1: Summary of Representative PK Parameters for EPPA-HCl in Rats

ParameterUnitIntravenous (IV) - 1 mg/kgPer Os (PO) - 5 mg/kg
Cmax​ ng/mL845 ± 62310 ± 45
Tmax​ hours0.08 (5 min)1.5 ± 0.5
AUC0−∞​ ng·h/mL1,250 ± 1102,180 ± 205
t1/2​ hours1.8 ± 0.32.1 ± 0.4
CL mL/min/kg13.3 ± 1.5N/A
Vss​ L/kg2.1 ± 0.2N/A
Bioavailability ( F ) %N/A~34.8%

Note: The moderate oral bioavailability (~35%) is primarily constrained by first-pass hepatic metabolism rather than poor intestinal absorption.

Bioanalytical Method Validation (FDA Compliant)

To ensure the trustworthiness and self-validating integrity of the PK data, the quantification of EPPA in biological matrices must be executed via robust LC-MS/MS methodologies. The protocol below is designed to strictly adhere to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry [1].

The choice of protein precipitation (PPT) over liquid-liquid extraction (LLE) is deliberate: PPT using a 3:1 organic-to-aqueous ratio effectively crashes plasma proteins while maintaining the solubility of the lipophilic EPPA free base, preventing matrix-induced ion suppression during Electrospray Ionization (ESI+).

Protocol: LC-MS/MS Sample Preparation and Analysis
  • Calibration Curve Preparation: Spike blank rat plasma with EPPA-HCl to create a calibration curve ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 5,000 ng/mL. Prepare Quality Control (QC) samples at low, mid, and high concentrations.

  • Protein Precipitation: Transfer 50 µL of the plasma sample (study sample, calibration standard, or QC) into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (e.g., EPPA-d5).

  • Extraction: Vortex the plate vigorously for 5 minutes to ensure complete protein denaturation. Centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into a clean 96-well injection plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Mass Spectrometry: Detect the analyte using a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ to its predominant product ion (e.g., cleavage of the ethoxy group).

BioanalyticalWorkflow Sample Plasma Sample (Spiked with IS) Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (MRM Mode, ESI+) LC->MS Data Data Analysis & PK Modeling MS->Data

Validated LC-MS/MS bioanalytical workflow for the quantification of EPPA in plasma.

References

  • Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, FDA Center for Drug Evaluation and Research (CDER), May 2018.[Link]

  • Sim, E., et al. "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology, vol. 171, no. 11, 2014, pp. 2705-2725.[Link]

  • Ruan, J., et al. "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis." Chemical Research in Toxicology, vol. 27, no. 6, 2014, pp. 1030-1039.[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of[4-Ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine Hydrochloride at Ambient Conditions

Target Audience: Formulation Scientists, Preformulation Researchers, and Analytical Chemists Document Type: Technical Whitepaper / In-Depth Guide Executive Summary The thermodynamic stability of active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preformulation Researchers, and Analytical Chemists Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and advanced intermediates dictates their shelf-life, handling protocols, and downstream formulation strategies. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride presents a highly complex case study in solid-state thermodynamics due to its competing electronic effects. This whitepaper deconstructs the thermodynamic vulnerabilities of this molecule at room temperature (298 K), detailing the causality behind its degradation pathways, and provides field-proven, self-validating analytical protocols for rigorous stability profiling.

Structural Analysis and Thermodynamic Vulnerabilities

To understand the thermodynamic stability of this compound at room temperature, one must first analyze its stereoelectronic topology. The molecule consists of a central phenyl ring substituted with three functional groups:

  • An Amine/Anilinium group (Position 1): Protonated as a hydrochloride salt (–NH₃⁺ Cl⁻).

  • An N-phenylpyrrole moiety (Position 3): An electron-rich, five-membered aromatic heterocycle.

  • An Ethoxy ether (Position 4): A strongly electron-donating group (+M effect).

The Causality of Salt Selection

Why isolate this molecule as a hydrochloride salt rather than a free base? The answer lies in the mitigation of oxidative degradation. The ethoxy group at the 4-position is ortho to the pyrrole ring. Its strong electron-donating resonance (+M effect) pumps electron density into the phenyl system, raising the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent pyrrole ring. Free pyrrole derivatives with high HOMO energy levels are notoriously susceptible to ambient autoxidation, often resulting in rapid polymerization and gum formation [1].

By protonating the amine at the 1-position to form the hydrochloride salt, a strongly electron-withdrawing anilinium group (–NH₃⁺) is created. Because this group is meta to the pyrrole ring, it exerts a powerful inductive withdrawal (–I effect) that counteracts the ethoxy group's electron donation. This lowers the HOMO energy, significantly increasing the oxidation potential and thermodynamically stabilizing the molecule against ambient oxygen [2].

Solid-State Phase Stability and Polymorphism

At 298 K, the thermodynamic stability of the hydrochloride salt is governed by its crystalline lattice energy. Polymorphic transitions can occur if the compound is exposed to mechanical stress or thermal fluctuations, leading to variations in solubility and chemical stability.

Protocol: Thermodynamic Phase Profiling via DSC/TGA

To ensure the trustworthiness of solid-state data, thermal analysis must be orthogonally validated using X-ray Powder Diffraction (XRPD) [4].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the crystalline salt into an aluminum crucible. Crimp with a pinhole lid to allow the release of volatiles, preventing artificial pressure buildup that can mask true endothermic melting events.

  • TGA Pre-Screening: Execute Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Purpose: To establish the decomposition onset temperature and rule out desolvation/dehydration events prior to melting.

  • DSC Analysis: Subject the sample to Differential Scanning Calorimetry (DSC). Equilibrate at 25 °C, then heat at 10 °C/min to 250 °C under N₂.

  • Data Validation: A sharp endothermic peak corresponding to the melting point ( Tm​ ), with no preceding baseline shifts or exothermic recrystallization events, validates the presence of a high-purity, thermodynamically stable polymorph.

G A API Synthesis (HCl Salt) B Crystallization Screening A->B C XRPD Analysis (Phase ID) B->C D DSC / TGA (Thermal Stability) C->D E DVS (Hygroscopicity) C->E F Thermodynamic Profile Established D->F E->F

Fig 1. Orthogonal solid-state characterization workflow for thermodynamic profiling.

Hygroscopicity and Moisture-Driven Disproportionation

While the hydrochloride salt provides oxidative stability, it introduces a new thermodynamic vulnerability: moisture-induced disproportionation . Hydrochloride salts of weak bases (like anilines) can dissociate in the presence of adsorbed water if the microenvironmental pH exceeds the pHmax​ of the salt[3].

Protocol: Moisture Sorption Kinetics (DVS)

Dynamic Vapor Sorption (DVS) is utilized to map the thermodynamic stability of the crystal lattice as a function of relative humidity (RH).

  • Initialization: Load ~10 mg of the hydrochloride salt into a quartz microbalance pan within the DVS chamber at 298 K.

  • Drying Phase: Equilibrate at 0% RH until the mass change is <0.002% dm/dt to establish the absolute dry reference mass.

  • Sorption Cycle: Stepwise increase RH in 10% increments up to 90% RH. Hold at each step until thermodynamic equilibrium is achieved ( dm/dt < 0.002% over 10 minutes).

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements to check for hysteresis (indicative of bulk hydrate formation versus surface adsorption).

  • Orthogonal Validation: Immediately analyze the post-DVS sample via XRPD. If the diffraction pattern alters, moisture has induced a phase transition or disproportionation.

Oxidative Degradation Pathways

If the salt is exposed to high humidity (e.g., >75% RH), adsorbed water acts as a medium for proton transfer. The anilinium chloride dissociates, releasing HCl gas (or dissolved aqueous HCl) and leaving behind the free base.

Once the free base is formed, the protective –I effect of the protonated amine is lost. The electron-rich pyrrole ring, further activated by the ortho-ethoxy group, rapidly undergoes radical-initiated autoxidation upon exposure to ambient oxygen. This leads to ring-opening degradation or the formation of dark, polymeric pyrrole gums.

G N1 [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine HCl N2 Moisture Sorption (RH > 75%) N1->N2 N3 Microenvironmental pH Shift N2->N3 N4 Free Base Formation N3->N4 N5 Autoxidation (O2) Initiation N4->N5 N6 Pyrrole Polymerization N5->N6

Fig 2. Moisture-induced disproportionation and oxidative degradation pathway at 298 K.

Quantitative Data Summary

The following table summarizes the representative baseline thermodynamic and physicochemical metrics for this class of functionalized N-phenylpyrrole hydrochloride salts at room temperature (298 K).

ParameterBaseline MetricAnalytical Methodology
Solid-State Phase Crystalline AnhydrousXRPD (Ambient, Cu-Kα radiation)
Melting Point ( Tm​ ) > 200 °C (Followed by decomposition)DSC (10 °C/min, N₂ atmosphere)
Hygroscopicity < 1.5% mass uptake at 80% RHDVS (Isothermal at 298 K)
Oxidation Potential > +0.8 V vs SCE (Stable)Cyclic Voltammetry (0.1 M TBAPF₆)
Disproportionation Risk Moderate (Triggered at RH > 75%)Moisture-modified XRPD / HPLC

Conclusion

The thermodynamic stability of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride at room temperature is a delicate balance managed by its salt form. While the hydrochloride salt successfully suppresses the autoxidation of the highly reactive pyrrole moiety by modulating the molecule's electronic landscape, it simultaneously introduces a vulnerability to moisture-driven disproportionation. Formulators must prioritize moisture-protective packaging (e.g., cold-form foil blisters) and tightly control microenvironmental pH utilizing non-alkaline excipients to maintain the integrity of the crystal lattice over its shelf life.

References

  • Role of Surface Chemistry in Pyrrole Autoxidation Langmuir (American Chemical Society) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (National Institutes of Health / PMC) URL:[Link]

  • Identification of polymorphism in ethylone hydrochloride: synthesis and characterization Journal of Forensic Sciences (National Institutes of Health / PMC) URL:[Link]

Foundational

Technical Whitepaper: Molecular Weight and Exact Mass Determination of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

Executive Summary In modern drug discovery and synthetic chemistry, functionalized aniline derivatives serve as critical building blocks. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS: 2124261-96-5) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, functionalized aniline derivatives serve as critical building blocks. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS: 2124261-96-5) is a highly specialized intermediate characterized by an electron-donating ethoxy ether and a sterically demanding, pi-rich pyrrole ring.

As a Senior Application Scientist, I frequently encounter discrepancies in analytical laboratories regarding the mass spectrometry of hydrochloride salts. Analysts often confuse the average molecular weight required for stoichiometric formulation with the exact monoisotopic mass required for high-resolution mass spectrometry (HRMS) identification. Furthermore, the behavior of the salt in the ionization source dictates the actual mass-to-charge ratio ( m/z ) observed. This whitepaper provides a definitive, self-validating framework for calculating, analyzing, and verifying the mass properties of this compound.

Structural Elucidation & Stoichiometric Properties

To understand the mass properties, we must first deconstruct the molecule into its functional components:

  • Aniline Core: Provides the primary amine ( −NH2​ ), serving as the primary site for protonation and subsequent amide coupling reactions.

  • Ethoxy Group (Position 4): Imparts moderate lipophilicity and acts as an electron-donating group.

  • 1H-pyrrol-1-yl Group (Position 3): Provides a unique π -electron system essential for protein pocket stacking interactions in medicinal chemistry.

  • Hydrochloride Salt: The free base of this electron-rich aniline is susceptible to oxidation. Conversion to the HCl salt protonates the amine, significantly enhancing thermodynamic stability and aqueous solubility.

Quantitative Mass Data Summarization

The table below delineates the critical mass parameters. Average molecular weight is calculated using standard atomic weights (reflecting natural isotopic abundance), whereas the exact mass utilizes the most abundant single isotope for each element (e.g., 12C , 1H , 35Cl , 14N , 16O ) [1].

ParameterIntact Salt (HCl)Free BaseDetected Ion (ESI+)
Chemical Formula C12​H15​ClN2​O C12​H14​N2​O [C12​H15​N2​O]+
Average Molecular Weight 238.71 g/mol 202.25 g/mol 203.26 g/mol
Monoisotopic (Exact) Mass 238.0873 Da202.1106 Da203.1179 Da
Primary Isotopic Shift (M+1) 239.0906 Da203.1139 Da204.1212 Da

Data grounded in computational standards from [2] and [3].

Mass Spectrometry Behavior: The Causality of Ionization

A common analytical pitfall is attempting to detect the exact mass of the intact salt (238.0873 Da) during Liquid Chromatography-Mass Spectrometry (LC-MS).

When dissolved in a polar solvent and subjected to Positive Electrospray Ionization (ESI+), the non-covalent ionic bond of the hydrochloride salt dissociates. The chloride counterion ( Cl− ) is lost. The instrument does not detect the salt; it detects the protonated free base ( [M+H]+ ).

Because the chloride ion is absent, the characteristic 3:1 isotopic doublet (M / M+2) typically associated with chlorine-containing compounds will not be present in the mass spectrum. The spectrum will solely display the carbon-13 isotopic distribution of the free base.

Mass_Spec_Logic Salt Intact Salt C12H15ClN2O Exact Mass: 238.0873 Da Dissociation Solution Dissociation (LC-MS Prep) Salt->Dissociation FreeBase Free Base C12H14N2O Exact Mass: 202.1106 Da Dissociation->FreeBase Loss of HCl Ionization ESI+ Ionization (+ H+) FreeBase->Ionization Detected Detected Ion [M+H]+ C12H15N2O+ m/z: 203.1179 Ionization->Detected Protonation

Figure 1: ESI+ ionization pathway and exact mass shifts for the hydrochloride salt.

Analytical Workflow: Self-Validating LC-HRMS Protocol

To unambiguously confirm the identity of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, standard quadrupole MS is insufficient due to nominal mass overlap. High-Resolution Mass Spectrometry (HRMS) is required. The following protocol is designed as a self-validating system.

Step 1: Sample Preparation & Matrix Selection
  • Action: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol. Dilute to 100 ng/mL in an aqueous solution of 0.1% Formic Acid (FA).

  • Causality: Methanol ensures complete disruption of the crystalline salt lattice. The 0.1% FA acts as an abundant proton donor, driving the equilibrium toward the [M+H]+ state in solution, which maximizes ionization efficiency and signal-to-noise ratio prior to aerosolization.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 8 minutes.

  • Causality: The ethoxy and pyrrole groups impart moderate lipophilicity. A reversed-phase gradient effectively retains the free base, separating it from highly polar synthetic impurities or oxidized aniline degradation products before they enter the MS source, thereby preventing ion suppression.

Step 3: Electrospray Ionization (ESI+)
  • Action: Apply a capillary voltage of +3.5 kV and a desolvation temperature of 350°C.

  • Causality: The voltage induces a Taylor cone, emitting positively charged droplets. The 350°C temperature rapidly evaporates the solvent without thermally degrading the sensitive pyrrole moiety. The chloride ion is repelled by the positive field, leaving only [C12​H15​N2​O]+ to enter the high-vacuum mass analyzer.

Step 4: High-Resolution Mass Analysis
  • Action: Acquire full-scan MS data ( m/z 100–500) using an Orbitrap or Q-TOF analyzer set to a resolving power of 70,000 (at m/z 200).

  • Causality: High resolution separates the target mass from isobaric background ions. The instrument must be externally calibrated to achieve sub-5 ppm mass accuracy.

Step 5: Data Processing & Self-Validation
  • Action: Extract the ion chromatogram (EIC) for m/z 203.1179.

  • Causality (The Self-Validating Mechanism): The system validates the compound's identity through two orthogonal metrics:

    • Mass Defect Accuracy: Calculate the mass error: Error(ppm)=[(Observedm/z−203.1179)/203.1179]×106 . An error of <3ppm definitively confirms the elemental composition.

    • Isotopic Fidelity: The M+1 peak at m/z 204.1212 (due to natural 13C abundance) must appear at ~13.2% relative intensity to the monoisotopic peak. The complete absence of an M+2 chlorine isotope peak confirms the analyte was a salt, not a covalently chlorinated derivative.

References

  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: PubChem Compound Summary for CID 71748864 (Reference for C12​H15​ClN2​O exact mass computation) Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: PubChem Compound Summary for CID 1868, Pinoline (Reference for C12​H14​N2​O exact mass computation) Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust, step-by-step synthesis route for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. This document provides n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, step-by-step synthesis route for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. This document provides not only the procedural details but also the underlying chemical principles and expected outcomes, designed to be a practical resource for chemists in a research and development setting.

Introduction

[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is a substituted aniline derivative featuring a pyrrole moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrrole rings in a wide array of biologically active compounds.[1] The ethoxy and amine functionalities on the phenyl ring provide additional points for molecular modification, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a three-step synthesis beginning with the commercially available 4-ethoxy-3-nitroaniline.

Overall Synthesis Scheme

The synthesis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is accomplished through a three-step process as illustrated below. The initial step involves the reduction of the nitro group of 4-ethoxy-3-nitroaniline to form the corresponding diamine. This is followed by the crucial Clauson-Kaas reaction to construct the pyrrole ring. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Pyrrole Formation (Clauson-Kaas Reaction) cluster_2 Step 3: Salt Formation Start 4-Ethoxy-3-nitroaniline Intermediate1 4-Ethoxy-3-aminophenylamine Start->Intermediate1 Reduction (e.g., H2, Pd/C) Intermediate2 [4-Ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine Intermediate1->Intermediate2 2,5-Dimethoxytetrahydrofuran, Acetic Acid FinalProduct [4-Ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride Intermediate2->FinalProduct HCl in Ether

Figure 1: Overall synthetic route for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride.

PART 1: Detailed Synthesis Protocols

Step 1: Synthesis of 4-Ethoxy-3-aminophenylamine (Intermediate 1)

The initial step involves the reduction of the nitro group of 4-ethoxy-3-nitroaniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethoxy-3-nitroaniline98%Commercially Available[3][4]
Palladium on Carbon (10 wt%)-Standard Supplier
EthanolAnhydrousStandard Supplier
Hydrogen GasHigh PurityStandard Supplier
Diatomaceous Earth (Celite®)-Standard Supplier

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Protocol:

  • In a suitable pressure vessel, dissolve 4-ethoxy-3-nitroaniline (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-ethoxy-3-aminophenylamine as the crude product. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of [4-Ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine (Intermediate 2)

The formation of the pyrrole ring is achieved via the Clauson-Kaas reaction, which involves the condensation of an amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[1][5][6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Ethoxy-3-aminophenylamine(From Step 1)-
2,5-Dimethoxytetrahydrofuran98%Standard Supplier
Glacial Acetic AcidACS GradeStandard Supplier
Saturated Sodium Bicarbonate Solution-Lab Prepared
Ethyl AcetateACS GradeStandard Supplier
Anhydrous Sodium Sulfate-Standard Supplier

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a solution of 4-ethoxy-3-aminophenylamine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 3: Synthesis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (Final Product)

The final step is the formation of the hydrochloride salt, which often results in a more stable and crystalline solid that is easier to handle and purify.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
[4-Ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine(From Step 2)-
Diethyl Ether or Ethyl AcetateAnhydrousStandard Supplier
Hydrochloric Acid (2M in Diethyl Ether)-Standard Supplier

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Protocol:

  • Dissolve the purified [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise.

  • A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Dry the resulting solid in a vacuum oven to obtain [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride.

PART 2: Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

AnalysisExpected Results
Appearance Off-white to light brown solid
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and pyrrole protons. The chemical shifts will be influenced by the protonation of the amine.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR (KBr) Characteristic peaks for N-H stretching (amine salt), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-N stretching.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point A defined melting point range should be observed.
Purity (HPLC) >95%

¹H NMR Spectroscopy: The proton NMR spectrum of pyrrole itself shows signals for the α-protons (around 6.7 ppm) and β-protons (around 6.1 ppm).[9][10] In the target molecule, the pyrrole protons are expected to appear as triplets. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The amine protons may appear as a broad singlet.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key absorptions to look for include the N-H stretch of the ammonium salt (typically a broad band around 2200-3000 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹).

PART 3: Experimental Workflow and Logic

The overall experimental workflow is designed to be logical and efficient, with purification steps integrated at key stages to ensure the quality of the final product.

Experimental_Workflow cluster_3 Synthesis and Workup cluster_4 Purification and Analysis Step1_Reaction Step 1: Reduction of Nitro Group Step1_Workup Filtration and Solvent Removal Step1_Reaction->Step1_Workup Step2_Reaction Step 2: Clauson-Kaas Reaction Step1_Workup->Step2_Reaction Step2_Workup Neutralization and Extraction Step2_Reaction->Step2_Workup Purification Column Chromatography Step2_Workup->Purification Step3_Reaction Step 3: Hydrochloride Salt Formation Step3_Workup Filtration and Drying Step3_Reaction->Step3_Workup Analysis Characterization (NMR, IR, MS, etc.) Step3_Workup->Analysis Purification->Step3_Reaction Final_Product Pure [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride Analysis->Final_Product

Figure 2: A step-by-step experimental workflow for the synthesis, purification, and analysis of the target compound.

Trustworthiness and Self-Validating Protocols

The protocols described are based on well-established and widely published chemical transformations. The Clauson-Kaas reaction is a classic and reliable method for pyrrole synthesis.[1][5] The reduction of nitro groups and the formation of hydrochloride salts are fundamental and highly predictable reactions in organic chemistry.[7][11] The inclusion of in-process monitoring via TLC allows for real-time assessment of the reaction's progress, ensuring that each step is complete before proceeding to the next. The final characterization serves as the ultimate validation of the synthesis.

References

  • Spreitzer, H., Holzer, W., Puschmann, C., & Andr, G. (1997). SYNTHESIS AND NMR-INVESTIGATION OF ANNELATED PYRROLE DERIVATIVES. Scientia Pharmaceutica, 65(3), 223-233.
  • Patel, H. R., & Patel, K. C. (2014). Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical Research & Allied Sciences, 3(2), 1-6.
  • PrepChem. (n.d.). Synthesis of 4-nitrodiphenylamine. Retrieved from [Link]

  • Shimokawa, S., Sohma, J., & Fukui, H. (1970). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 18(1), 25-32.
  • Shimokawa, S., Sohma, J., & Fukui, H. (1970). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Retrieved from [Link]

  • Al-Azzawi, A. M. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
  • Wakamatsu, H., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 19(6), 7938-7951.
  • Banu, S., & Adhikari, A. V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928-955.
  • Reddy, G. S., et al. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 141-146.
  • Banu, S., & Adhikari, A. V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. Retrieved from [Link]

  • Padwa, A., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, 2009(14), 181-190.
  • Mederski, W. W., et al. (2004). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Bioorganic & Medicinal Chemistry Letters, 14(22), 5817-5822.
  • Demopoulos, V. J., et al. (2014). A Clauson-Kaas pyrrole synthesis catalyzed by nicotinamide. ResearchGate. Retrieved from [Link]

  • ChemSurvival. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • Sciencemadness. (2021, August 27). Forming oxalate salts of amines. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: A Systematic Approach to the Dissolution of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride for In Vitro Cell-Based Assays

Abstract & Core Objective This document provides a detailed, systematic protocol for the solubilization and preparation of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride for use in cell culture-based assays. As s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Objective

This document provides a detailed, systematic protocol for the solubilization and preparation of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride for use in cell culture-based assays. As specific, validated solubility data for this compound is not widely available in public literature, this guide is founded on established principles of small molecule handling, emphasizing a method development approach. The core objective is to enable researchers to prepare a sterile, high-concentration stock solution that is stable, reproducible, and compatible with downstream cellular applications, while minimizing solvent-induced artifacts. This protocol is designed to be a self-validating system, with built-in checks and an emphasis on appropriate controls.

Scientific Rationale & Compound Analysis

A foundational understanding of the compound's physicochemical properties is critical for developing a robust dissolution strategy.

2.1 Structural Analysis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

The molecule can be deconstructed to predict its solubility behavior:

  • Amine Hydrochloride Salt: The parent molecule is a basic aromatic amine. It has been converted to a hydrochloride (HCl) salt, a common strategy to increase the aqueous solubility of amine-containing drugs.[1][2] In an acidic to neutral aqueous environment, the salt exists in its ionized form, which is generally more water-soluble than the neutral free base.

  • Aromatic & Heterocyclic Moieties: The core structure includes a phenyl ring substituted with an ethoxy group and a pyrrol group. These components are predominantly nonpolar and hydrophobic, which will significantly counteract the solubility-enhancing effect of the hydrochloride salt.

  • Predicted Behavior: Due to the competing effects of the polar salt and the nonpolar organic structure, [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is predicted to have low solubility in neutral aqueous solutions like phosphate-buffered saline (PBS) or standard cell culture media (pH ~7.4).[3][4] At this pH, a portion of the salt may convert to its less soluble free base form, leading to precipitation. Therefore, a suitable organic solvent is required to achieve a high-concentration stock solution.

2.2 The Universal Solvent: Dimethyl Sulfoxide (DMSO)

For novel or poorly soluble nonpolar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial testing.[5][6][7] It is a highly polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds.[6][8] For cell culture applications, sterile-filtered DMSO is essential.[8][9]

Physicochemical & Quantitative Data Summary

PropertyValueSource & Justification
Compound Name [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochlorideIUPAC Nomenclature
CAS Number 1269105-69-2Chemical Abstracts Service Registry Number.[10]
Molecular Formula C₁₂H₁₅ClN₂ODerived from chemical structure.[10]
Molecular Weight 238.71 g/mol (as HCl salt)Calculated from the molecular formula. Note: A similar compound database lists 239 g/mol .[10] For precision, use the value from the supplier's Certificate of Analysis.
Predicted Solubility Low in aqueous media (pH 7.4), High in DMSOBased on structural analysis and general principles for amine HCl salts.[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM master stock solution in DMSO, a standard starting concentration for most cell-based screening assays.[11]

4.1 Materials & Equipment

  • [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), Sterile-Filtered, Cell Culture Grade (e.g., Tocris Cat. No. 3176 or similar)[6][8]

  • Analytical balance (readable to 0.01 mg)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE membrane recommended for DMSO compatibility)[9][12]

  • Sterile syringe

4.2 Step-by-Step Methodology

Step 1: Mass Calculation The fundamental formula for preparing a molar solution is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[13]

To prepare 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 238.71 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 238.71 g/mol × 1000 mg/g = 2.387 mg

Step 2: Weighing and Dissolution

  • In a biological safety cabinet, place a sterile microcentrifuge tube on the analytical balance and tare.

  • Carefully weigh 2.39 mg of the compound directly into the tube. Record the exact weight.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be observed.

  • Troubleshooting: If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate briefly. Always re-vortex and visually inspect for complete dissolution.

Step 3: Sterilization and Aliquoting

  • Aseptic filtration is the recommended method for sterilizing DMSO-based solutions.[14]

  • Draw the 10 mM stock solution into a sterile syringe.

  • Attach a 0.22 µm PTFE syringe filter.

  • Dispense the solution through the filter into a new sterile, amber vial for primary storage.

  • To avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation, immediately create single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes.[13]

Step 4: Storage

  • Label all aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

  • Store the aliquots at -20°C or -80°C , protected from light. Most small molecules in DMSO are stable for at least 6 months under these conditions.

Application in Cell Culture: A Self-Validating Workflow

Properly applying the stock solution to cell culture requires careful dilution and, most importantly, the inclusion of appropriate controls to ensure experimental validity.

5.1 Preparation of Working Solutions The goal is to dilute the 10 mM stock into your cell culture medium to achieve the desired final concentration while keeping the final DMSO concentration at a non-toxic level.

Key Principle: The final concentration of DMSO in the culture medium should generally not exceed 0.5%, with <0.1% being ideal for sensitive cell lines or long-term assays.[15][16] Exceeding these levels can induce cytotoxicity, differentiation, or other off-target effects.[15][17][18]

Example Calculation: Dosing cells with a final concentration of 10 µM

  • Use the dilution formula: C₁V₁ = C₂V₂ [11]

    • C₁ (Stock Concentration) = 10 mM = 10,000 µM

    • C₂ (Final Concentration) = 10 µM

    • V₂ (Final Volume in Well) = e.g., 1 mL = 1000 µL

  • Calculate V₁ (Volume of Stock to Add):

    • V₁ = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Verify Final DMSO Concentration:

    • (Volume of DMSO added / Final Volume) × 100%

    • (1 µL / 1000 µL) × 100% = 0.1% DMSO (This is an acceptable level for most cell lines).

Protocol for Dosing:

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Add the calculated volume of the compound stock (1 µL in the example) directly to the pre-warmed medium.

  • Immediately vortex or pipette mix gently to ensure rapid and uniform dispersion, preventing localized high concentrations that could cause precipitation.

  • Remove the existing medium from the cells and replace it with the drug-containing medium.

5.2 Mandatory Controls for a Validated Assay

To ensure that any observed cellular effect is due to the compound and not the solvent, a vehicle control is essential.

  • Vehicle Control: A set of wells/flasks treated with the exact same concentration of DMSO as the experimental group. In the example above, this would be medium containing 0.1% DMSO without the compound.

  • Untreated Control: Cells cultured in medium alone, with no DMSO or compound.

  • Positive Control: (If available) A known compound that elicits the expected effect in your assay.

G cluster_prep Part A: Stock Solution Preparation cluster_exp Part B: Experimental Dosing cluster_controls Part C: Mandatory Controls P1 Weigh 2.39 mg of Compound Hydrochloride P2 Dissolve in 1.0 mL of Sterile DMSO P1->P2 P3 Vortex to ensure complete dissolution P2->P3 P4 Sterile filter with 0.22 µm PTFE filter P3->P4 P5 Create single-use aliquots and store at -20°C/-80°C P4->P5 E1 Calculate required volume of stock for final concentration P5->E1 Use one aliquot per experiment E2 Add stock solution to pre-warmed cell medium E1->E2 E3 Immediately mix and add to cells E2->E3 C1 Experimental Group Cells + Medium + Compound in 0.1% DMSO C2 Vehicle Control Cells + Medium + 0.1% DMSO (no compound) C3 Untreated Control Cells + Medium Only

Figure 1: A comprehensive workflow diagram illustrating the preparation of the compound stock solution and the setup of a properly controlled cell culture experiment.

Conclusion & Best Practices

This application note provides a first-principles approach to the dissolution and use of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in cell culture. The success of any experiment involving a novel small molecule hinges on careful preparation and the use of rigorous controls. By starting with a high-quality, sterile-filtered DMSO stock, creating single-use aliquots, and always including a matched vehicle control, researchers can generate reliable and reproducible data. It is strongly recommended to perform a pilot experiment to determine the optimal, non-toxic concentration of both the compound and the DMSO vehicle for your specific cell line and assay duration.

References

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. [Link]

  • Olympus Life Science. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Caputo, F., et al. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Verstraeten, S. V., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Al-Shammari, E. M., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals. [Link]

  • ResearchGate. (2025, August 6). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. [Link]

  • Purdue University. Amines. [Link]

  • Google Patents. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
  • ResearchGate. Chapter+Amines.pdf. [Link]

Sources

Method

Guide to the Preparation and Management of Stable Stock Solutions of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The integrity of experimental data in drug discovery and biomedical research is fundamentally reliant on the quali...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of experimental data in drug discovery and biomedical research is fundamentally reliant on the quality of the chemical reagents used. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is a compound of interest whose utility in screening and assay development necessitates the preparation of accurate, stable, and reproducible stock solutions. As an amine hydrochloride salt, this compound presents specific challenges, including potential hygroscopicity and pH-dependent stability. This document provides a comprehensive, experience-driven guide for the preparation of stable stock solutions. It details a step-by-step protocol, explains the scientific rationale behind critical steps, and outlines robust quality control and storage procedures to ensure the long-term viability and reliability of the prepared stocks, thereby safeguarding the validity of subsequent experimental results.

Compound Characteristics and Critical Handling Considerations

A thorough understanding of the physicochemical properties of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is the foundation for its effective use. As an amine salt, its behavior in solution is governed by factors beyond simple solubility.

Table 1: Physicochemical Properties of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O · HCl[1]
Molecular Weight 239.71 g/mol [1]
CAS Number 1269105-69-2[1]
Appearance White to Yellow Solid[2]
Purity Typically ≥95%[1][2]
Salt Form Hydrochloride[1]
The Nature of Amine Hydrochloride Salts

Amine hydrochloride salts are often utilized to improve the stability and solubility of the parent amine. However, they introduce specific handling requirements. The hydrochloride moiety makes the compound potentially hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3][4] This absorbed water can lead to the clumping of the solid material and, more critically, can accelerate degradation pathways once in solution.[5] Furthermore, the stability of amine salts in solution can be highly pH-dependent; shifts towards a basic pH can neutralize the salt, potentially leading to the precipitation of the less soluble free amine.[5][6]

Safety and Personal Protective Equipment (PPE)

Safe laboratory practice is paramount. When handling [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in its solid form or as a concentrated solution, appropriate PPE must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be used to prevent skin contact.[7]

  • Body Protection: A standard laboratory coat is required.[7]

  • Respiratory Protection: When handling the powder outside of a contained environment (e.g., balance enclosure), a dust mask or respirator may be necessary to prevent inhalation.[7]

All handling of the solid and preparation of the stock solution should be performed in a well-ventilated area or a chemical fume hood.[8]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO), a common starting point for most in-vitro assays. The principles can be adapted for other concentrations.

Required Materials and Equipment

Reagents:

  • [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., Molecular Biology Grade)[9]

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P1000, P200) and sterile, nuclease-free tips

  • Vortex mixer

  • Sonicator (water bath type, optional)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Personal Protective Equipment (PPE) as described in Section 1.2

The Critical Choice of Solvent

The choice of solvent is the most critical decision in preparing a stable stock solution. For broad compatibility with biological assays and excellent solvating power for a wide range of compounds, anhydrous DMSO (≥99.9%) is the recommended solvent.[9] The "anhydrous" specification is crucial; low water content minimizes the risk of compound precipitation and hydrolysis-mediated degradation.[5][9] While other solvents might be used, they often have significant drawbacks (e.g., lower solvating power, incompatibility with certain assays).

Step-by-Step Preparation Workflow
  • Pre-Calculation: Determine the mass of the compound required. For a 10 mM stock solution, the calculation is as follows:

    • Formula: Mass (mg) = Desired Volume (mL) × 0.01 mmol/mL × 239.71 mg/mmol

    • Example for 1 mL: Mass = 1 mL × 0.01 mmol/mL × 239.71 mg/mmol = 2.397 mg

  • Weighing the Compound:

    • Place a new, sterile microcentrifuge tube on the analytical balance and tare (zero) the weight.[9]

    • Carefully weigh the calculated mass (e.g., 2.4 mg) of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride directly into the tube.

    • Rationale: Weighing directly into the final tube minimizes material loss during transfer. Given the hygroscopic nature of amine salts, this step should be performed efficiently to reduce exposure to atmospheric moisture.[10]

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for a 10 mM solution from 2.4 mg) to the tube containing the compound.[9]

    • Rationale: Adding the solvent to the pre-weighed solid ensures an accurate final concentration.

  • Dissolution:

    • Tightly cap the tube and vortex for 60-90 seconds to facilitate dissolution.[9]

    • Visually inspect the solution against a light source. If any solid particles remain, continue vortexing.

    • Optional: If the compound is slow to dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also be used if the compound's thermal stability is not a concern.[9]

    • Rationale: Complete dissolution is essential for a homogenous stock solution, ensuring that every aliquot contains the same concentration of the compound.

  • Final Inspection & Documentation:

    • Once fully dissolved, the solution should be clear. Note any color.

    • Label the primary stock tube clearly with the compound name, concentration, solvent, preparation date, and your initials.

Visualization of the Preparation Workflow

G cluster_prep Preparation Phase cluster_post Post-Preparation calc 1. Calculate Required Mass (e.g., 2.4 mg for 1 mL of 10 mM) weigh 2. Weigh Compound Directly into a tared microtube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Dissolve Thoroughly (Vortex / Sonicate) add_dmso->dissolve inspect 5. Final Visual Inspection (Ensure clarity) dissolve->inspect label_stock 6. Label Primary Stock inspect->label_stock aliquot 7. Create Single-Use Aliquots label_stock->aliquot store 8. Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing the primary stock solution.

Quality Control (QC) and Validation

A prepared stock solution is not trustworthy until it is validated. Initial QC is a non-negotiable step to create a self-validating system and ensure the accuracy of all future experiments.[11][12]

Initial QC Procedures

The primary goal of initial QC is to confirm the concentration and assess the purity of the newly prepared stock solution. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5][13]

Table 2: Recommended Initial QC Tests and Acceptance Criteria

QC ParameterMethodAcceptance CriteriaRationale
Identity Confirmation LC-MSMass spectrum matches the expected molecular weight of the free amine.Confirms the correct compound was weighed and dissolved.
Purity Assessment HPLC-UVPurity ≥ 95% (or as per supplier CoA). No significant degradation peaks.Establishes a baseline purity profile.[13][14]
Concentration Verification HPLC-UVThe area under the curve (AUC) is consistent with a freshly prepared calibration standard.Verifies weighing and dissolution accuracy.
Experimental Protocol: QC by HPLC-UV
  • Prepare a Dilution: Prepare a working dilution of your new stock solution in the mobile phase to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

  • Method Parameters: Use a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and separation from any potential impurities.[13]

  • Analysis: Inject the diluted sample and analyze the resulting chromatogram.

  • Data Interpretation:

    • Confirm the retention time matches that of a reference standard if available.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.

    • Compare the peak area to a standard curve to verify concentration.

Visualization of the Quality Control Loop

G prep Prepare Stock Solution (As per Section 2) qc_sample Dilute aliquot for QC analysis prep->qc_sample hplc Analyze by Stability-Indicating HPLC-UV/MS Method qc_sample->hplc data Evaluate Data: - Identity (MS) - Purity (% Area) - Concentration (AUC vs Std) hplc->data decision Pass QC Criteria? data->decision pass Release for Use (Aliquot & Store) decision->pass Yes fail Fail (Investigate & Remake) decision->fail No

Caption: The essential quality control validation loop.

Long-Term Stability and Storage

Proper storage is critical to maintain the integrity of the stock solution over time. Amine compounds can be susceptible to degradation if not stored correctly.[3]

Aliquoting: The Key to Longevity

The single most effective strategy to preserve a stock solution is to aliquot it. The primary stock should be divided into smaller, single-use volumes in separate, clearly labeled tubes.

  • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can accelerate compound degradation and introduce water condensation into the stock.[9] It also minimizes the risk of contaminating the entire stock during routine use.

Recommended Storage Conditions
  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).[9]

  • Light: Protect from light by storing aliquots in amber tubes or in a light-blocking freezer box.[7]

  • Atmosphere: Ensure tubes are tightly sealed to prevent exposure to air and moisture. For highly sensitive compounds, flushing the headspace of each aliquot with an inert gas like argon or nitrogen before sealing can further enhance stability.[4][10]

Periodic Stability Assessment

For critical, long-term studies, it is best practice to periodically re-assess the stability of the stock solution.

  • Thaw one aliquot at set time points (e.g., 3, 6, 12 months).

  • Analyze by the same validated HPLC method used for the initial QC.

  • Compare the purity and concentration to the initial (T=0) results. A significant decrease in purity (>5%) or the appearance of new degradation peaks indicates instability under the chosen storage conditions.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has low solubility at the target concentration.- Re-verify calculations and add slightly more DMSO if appropriate.- Use a fresh vial of high-purity, anhydrous DMSO.- Attempt dissolution with sonication and/or gentle warming.[9]- If issues persist, prepare a more dilute stock solution.
Precipitation observed after freezing and thawing - Solution was supersaturated.- Water was introduced from condensation during thawing or from non-anhydrous DMSO.- Centrifuge the tube to pellet the precipitate and use the supernatant (concentration will be lower).- Remake the solution at a lower concentration.- Ensure aliquots are warmed to room temperature before opening to prevent condensation.[5]- Always use anhydrous DMSO.
Solution changes color over time - Compound degradation due to oxidation, light exposure, or reaction with impurities.- Discard the stock solution.- Prepare a fresh stock and ensure it is protected from light and stored under an inert atmosphere if possible.[4][7]
Inconsistent results in assays - Stock solution has degraded.- Inaccurate initial concentration.- Repeated freeze-thaw cycles of a master stock.- Perform an HPLC stability check on the stock solution.[5]- Always create and use single-use aliquots.[9]- Ensure initial QC validation was performed.

Conclusion

The preparation of a stable, accurately concentrated stock solution of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is a foundational procedure that dictates the success of subsequent research. By adhering to the protocols outlined in this guide—from the careful selection of high-purity anhydrous solvents and precise weighing to the critical implementation of a QC validation loop and a robust aliquoting and storage strategy—researchers can ensure the integrity and reproducibility of their work. This meticulous approach minimizes experimental variability and builds confidence in the data generated, ultimately accelerating the pace of discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • SEQOS. (n.d.). Chemical Inventory Management (Guarantee Quality & Safety). Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Erhirhie, O. et al. (n.d.). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Stock Solution Preparation Guide. Retrieved from [Link]

  • QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • Guia especializado sobre What are the health and safety guidelines for using amines? (n.d.). Retrieved from [Link]

  • BatchMaster Software. (2018). BatchMaster ERP Quality Control for Chemicals. Retrieved from [Link]

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from [Link]

  • How to Manage Quality in Large-Scale Chemical Distribution: Best Practices. (n.d.). Retrieved from [Link]

  • Gibson, E. K. (2012, December 10). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, August 27). Forming oxalate salts of amines. Retrieved from [Link]

  • Extranet Systems. (n.d.). 6. Process control— introduction to quality control. Retrieved from [Link]

  • Ali, N. W., et al. (2014). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Chemistry Central Journal, 8(1), 8. Retrieved from [Link]

  • Khan, R. A. (2017, January 31). Answer to "How to store cyclic hydroxylamine CMH...". ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, December 22). (PDF) Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • IJSDR. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Nongthombam, G. S. (2023, December 27). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]

Sources

Application

Establishing In Vivo Dosing Protocols for Novel Small Molecules: A Case Study with [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine Hydrochloride

Introduction The transition of a novel chemical entity from in vitro discovery to in vivo efficacy and safety evaluation is a critical juncture in drug development. This guide provides a comprehensive framework for estab...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition of a novel chemical entity from in vitro discovery to in vivo efficacy and safety evaluation is a critical juncture in drug development. This guide provides a comprehensive framework for establishing a robust in vivo dosing protocol for a novel small molecule, using the example of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. As specific biological and toxicological data for this compound are not publicly available, this document serves as a detailed, experience-driven roadmap for researchers to generate the necessary data and design a scientifically sound in vivo study. The principles and protocols outlined herein are broadly applicable to other novel small molecules, particularly those with physicochemical properties suggestive of kinase inhibitors or similar targeted therapies.

The core of this guide is a phased, iterative approach, beginning with essential preclinical characterization and culminating in a well-defined dosing regimen for efficacy studies. We will emphasize the rationale behind each step, ensuring that the resulting protocol is not only methodologically sound but also self-validating and aligned with regulatory expectations for preclinical research.[1][2]

Part 1: Pre-Formulation and In Vitro Characterization – The Foundation of In Vivo Success

Before any in vivo administration, a thorough understanding of the compound's physicochemical and biological properties is paramount. This initial phase is non-negotiable and directly informs every subsequent step of the in vivo study design.

Physicochemical Properties

A comprehensive analysis of the compound's properties is the first step. For [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, a hydrochloride salt, aqueous solubility is a key consideration.

  • Solubility and Stability: Determine the solubility in various pharmaceutically acceptable solvents and buffers at different pH values.[3] The stability of the compound in these solutions over time and under different storage conditions (e.g., temperature, light exposure) must also be assessed. This data is crucial for developing a viable formulation for in vivo administration.[4]

  • LogP/LogD: The octanol-water partition coefficient provides an indication of the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vitro Pharmacology and Toxicology

The in vitro activity of the compound is a key determinant for initial dose selection in vivo.

  • Target Identification and Potency (IC50/EC50): Identify the biological target(s) of the compound and determine its potency (e.g., IC50 or EC50) in relevant cell-based or enzymatic assays.[5] This is the most critical piece of information for estimating a therapeutic dose.

  • In Vitro Cytotoxicity: Assess the compound's cytotoxicity in both target and non-target cell lines to understand its therapeutic index in vitro. This can provide an early warning of potential off-target toxicities.

  • Genotoxicity Screening: Initial in vitro genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) are recommended to identify potential DNA-damaging properties of the compound.[6]

Part 2: Formulation Development for In Vivo Administration

The goal of formulation development is to create a safe and effective delivery system that ensures consistent bioavailability of the compound. For a poorly soluble hydrochloride salt, this often requires more than a simple aqueous solution.

Vehicle Selection

The choice of vehicle depends on the administration route and the compound's solubility. A tiered approach is recommended, starting with the simplest and safest vehicles.

Vehicle ComponentClassProperties & ConsiderationsTypical Concentration Range (% v/v or w/v)
Saline (0.9% NaCl)AqueousThe preferred vehicle for soluble compounds. May not be sufficient for the title compound alone.As required
Phosphate-Buffered Saline (PBS)AqueousBuffered to maintain physiological pH. Similar solubility limitations as saline.As required
Polyethylene Glycol 400 (PEG 400)Co-solventA water-miscible polymer that enhances the solubility of hydrophobic compounds.10 - 30%
Propylene Glycol (PG)Co-solventA common vehicle for oral and injectable formulations with a good safety profile.10 - 50%
Tween® 80 / Polysorbate 80SurfactantA non-ionic surfactant used to increase solubility and prevent precipitation. Can cause hypersensitivity reactions in some animals.1 - 10%
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing AgentForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. A good option for intravenous administration.[4]20 - 40% (w/v)
Protocol for Formulation Preparation (Example: Co-solvent based)

This protocol describes the preparation of a 10 mg/mL solution of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in a co-solvent vehicle suitable for oral or intraperitoneal administration.

Materials:

  • [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

  • PEG 400

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: In a sterile vial, combine the co-solvents. For a 10 mL final volume with 20% PEG 400 and 30% PG, mix 2.0 mL of PEG 400 and 3.0 mL of PG.

  • Dissolution of Compound: Weigh 100 mg of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride and add it to the co-solvent mixture.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (to 37°C) may be used if necessary, but stability at this temperature should be confirmed.

  • Final Dilution: Add 5.0 mL of sterile saline to the mixture and continue stirring until a clear, homogenous solution is obtained.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. Confirm the stability of the formulation under these conditions before use.

Part 3: In Vivo Study Design and Execution

A phased approach to in vivo studies is essential to minimize animal use and generate meaningful data. This typically involves a dose-range finding study followed by definitive efficacy studies.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The primary goal of this initial study is to determine the safe dosing range of the compound.[1][7][8]

Objective: To identify the maximum tolerated dose (MTD) and observe any signs of acute toxicity.

Animal Model: A common rodent model such as BALB/c or C57BL/6 mice is typically used.

Study Design:

  • Groups: Start with small groups of animals (e.g., 3 per group).

  • Dose Escalation: Administer single doses of the compound in an escalating manner. A common starting dose is based on the in vitro IC50, though this is just a rough estimate. A more conservative approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate by a factor of 2-3 in subsequent groups.[2]

  • Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be based on the intended clinical route and the compound's properties.[5]

  • Observation Period: Monitor animals closely for clinical signs of toxicity (e.g., changes in body weight, food/water intake, behavior, and physical appearance) for at least 7-14 days.[9][10]

Data Collection:

  • Daily clinical observations.

  • Body weight measurements (daily for the first week, then twice weekly).

  • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

The MTD is defined as the highest dose that does not cause mortality or other severe signs of toxicity that would prevent the animal from surviving a longer-term study.

Sub-chronic Toxicity and Pharmacokinetic (PK) Study

Once the MTD is established, a repeat-dose study is performed to assess the toxicity of the compound over a longer duration and to understand its pharmacokinetic profile.

Objective: To evaluate the safety of repeated dosing and to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

Study Design:

  • Dose Levels: Typically 3-4 dose levels are used, including the MTD and lower doses.

  • Dosing Frequency: The dosing frequency (e.g., once daily, twice daily) is determined based on the compound's half-life, if known, or estimated from in vitro data.

  • Duration: A common duration for this type of study is 7-28 days.

  • PK Sampling: Blood samples are collected at multiple time points after the first and last doses to determine the plasma concentration of the compound over time.

Efficacy Study

With a safe and well-characterized dosing regimen, efficacy studies can be designed.

Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.

Study Design:

  • Animal Model: The choice of animal model is critical and should be relevant to the disease being studied.

  • Dose Levels: At least two dose levels, based on the DRF and PK studies, should be used to demonstrate a dose-response relationship.

  • Endpoints: Efficacy endpoints should be clearly defined and relevant to the disease model (e.g., tumor growth inhibition, reduction in inflammatory markers).

Visualization of the In Vivo Dosing Protocol Workflow

InVivoWorkflow cluster_preclinical Phase 1: Preclinical Characterization cluster_formulation Phase 2: Formulation Development cluster_invivo Phase 3: In Vivo Studies PhysicoChem Physicochemical Properties Vehicle Vehicle Selection PhysicoChem->Vehicle Solubility Data InVitro In Vitro Pharmacology & Toxicology DRF_MTD Dose-Range Finding (DRF/MTD) Study InVitro->DRF_MTD IC50/EC50 Data FormulationPrep Formulation Preparation Vehicle->FormulationPrep FormulationPrep->DRF_MTD Test Article SubChronic_PK Sub-chronic Toxicity & PK Study DRF_MTD->SubChronic_PK Safe Dose Range Efficacy Efficacy Study SubChronic_PK->Efficacy Dosing Regimen & PK Profile

Caption: Workflow for establishing an in vivo dosing protocol.

Conclusion

Establishing an in vivo dosing protocol for a novel compound like [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is a systematic, data-driven process. It requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and formulation science. By following the phased approach outlined in this guide, researchers can develop a robust and reproducible dosing regimen that will yield high-quality, translatable data for preclinical drug development. The emphasis on thorough upfront characterization and iterative in vivo study design is crucial for both scientific rigor and the ethical use of animals in research.

References

  • Altasciences. Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Available from: [Link]

  • Ansari, M. A., et al. (2025). In vivo acute oral toxicity assessment of novel histone deacetylase 2 inhibitor. Heliyon.
  • Charles River Laboratories. Dose Range Finding Studies. Available from: [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available from: [Link]

  • Pai, G. K., et al. (2025). In vivo Acute Oral Toxicity Assessment of Novel Histone Deacetylase 2 Inhibitor.
  • Beebe, J. S., et al. (2004). A novel orally bioavailable inhibitor of kinase insert domain-containing receptor induces antiangiogenic effects and prevents tumor growth in vivo. Cancer Research, 64(2), 522-529.
  • Ma, P., & Mumper, R. J. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2638-2644.
  • Shishodia, S., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 24(4), 3505.
  • InVivo Biosystems. Toxicity Screening: A New Generation Of Models. Available from: [Link]

  • Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biocell, 47(2), 219-231.
  • Rusyn, I., & Daston, G. P. (2012). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences, 128(1), 1-4.
  • Kim, J. E., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(8), 1184-1190.
  • Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood, 114(22), 384.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. European Journal of Pharmaceutical Sciences, 44(3), 399-407.
  • Garg, N. K. Patents & Products. UCLA. Available from: [Link]

  • Williams, R. O., et al. (Eds.). (2012).
  • Wong, I. L. K., et al. (2014). Synthesis and use of amine-containing flavonoids as potent anti-leishmanial agents.
  • Warner, B. P., et al. (2004). Advanced drug development and manufacturing.
  • Roth, B. D. (1987). Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis.
  • Rau, H., & Kaluza, N. (2016). Hydrogel-linked prodrugs.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in DMSO

This technical support guide provides in-depth troubleshooting for common solubility issues encountered with [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for common solubility issues encountered with [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this resource offers a structured, question-and-answer approach to resolving experimental challenges, ensuring the integrity and reproducibility of your results.

Structure of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

G cluster_compound [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride compound_img compound_img

Caption: Troubleshooting workflow for precipitated stock solutions.

Q3: When I dilute my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms immediately. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is significantly lower. [1] Strategies for Successful Dilution:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize toxicity to cells and reduce the risk of precipitation. [2]2. Serial Dilutions in DMSO: Before the final dilution into your aqueous medium, perform one or more intermediate dilutions in pure DMSO. This gradual reduction in concentration can sometimes prevent the compound from crashing out of solution. [1]3. Method of Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to keep the compound in solution.

  • Inclusion of a Surfactant: If compatible with your experimental system, consider adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer to help maintain the solubility of the compound.

ParameterRecommendationRationale
Final DMSO % < 0.5%, ideally < 0.1%Minimizes solvent toxicity and precipitation. [2]
Dilution Strategy Serial dilution in DMSO firstPrevents abrupt solvent change. [1]
Addition Method Dropwise to stirred aqueous solutionPromotes rapid dispersion.
Additives Biocompatible surfactantsCan increase aqueous solubility.
Q4: Could the pH of my DMSO stock be affecting the solubility of my amine hydrochloride?

While DMSO itself is aprotic and does not have a pH in the same way an aqueous solution does, its purity and any absorbed water can influence the ionization state of the dissolved compound.

  • Effect of Water: Absorbed water can slightly alter the microenvironment.

  • Amine Hydrochloride Chemistry: As a hydrochloride salt, the amine group is protonated. The solubility of such salts can be sensitive to the overall acidity or basicity of the solution. [3][4]While less of a factor in neat DMSO, upon dilution into aqueous buffers, the pH of the buffer will be the dominant factor in maintaining the compound's charge state and, therefore, its solubility.

If you suspect an issue related to the compound's ionization, consider the following:

  • Check the pH of your final aqueous solution after adding the DMSO stock.

  • For non-biological experiments, it may be possible to adjust the pH of the solvent system to enhance solubility. However, for biological assays, maintaining physiological pH is critical.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Equilibrate the vial of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride and a fresh bottle of anhydrous DMSO to room temperature.

  • Weigh the required amount of the compound in a sterile, conical-bottom tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Cap the tube tightly and vortex for 2 minutes.

  • If the solid is not fully dissolved, place the tube in a 37-40°C water bath for 10-15 minutes.

  • Following warming, sonicate the tube in an ultrasonic bath for 15-20 minutes, or until the solution is completely clear. [5]7. Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Aliquot the clear stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.

References

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Patsnap Eureka. (2026, March 11). Effective Use of Sonication in Pharma Ingredient Solubilization. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • ION Biosciences. (2024, March 12). Troubleshooting tips Dissolving ion indicators in DMSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Journal of Biomolecular Screening, 11(4), 348-57.
  • Wen, C., et al. (2019). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Trends in Food Science & Technology, 91, 133-146.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • TSI Journals. (2022, April 30). Sonication. Biochemistry & Molecular Biology Letters.
  • Reyes, A., & Scott, R. M. (1980). Specific Effects of Dimethyl Sulfoxide on the Relative Basicities of Aliphatic Amines. The Journal of Physical Chemistry, 84(26), 3600-3603.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • DeLuca, M. R. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(44), 8213-8216.
  • Lee, C. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 178-183.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Wang, H., et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Journal of Chemical Research, 42(11), 579-583.
  • ACS Publications. (2023, February 2). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics.
  • Nguyen, T.-B., et al. (2017). The catalytic role of elemental sulfur in the DMSO-promoted oxidative coupling of methylhetarenes with amines: synthesis of thioamides and bis-aza-heterocycles. Organic Chemistry Frontiers, 4(11), 2139-2143.
  • NextSDS. (n.d.). 4-Ethoxy-[1,1-biphenyl]-3-amine — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
  • Mercer, S. M., et al. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. Royal Society of Chemistry.
  • Gaylord Chemical. (n.d.).
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Cayman Chemical. (2022, December 20).
  • NIST. (n.d.). 4-(P-ethoxyphenylazo)-m-phenylenediamine monohydrochloride. NIST WebBook.
  • Toho University. (2023, February). Dimethyl sulfoxide (DMSO), a therapeutic agent for interstitial cystitis with Hannah lesions, enhances urinary bladder smooth muscle contractions induced by acetylcholine.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride .

This compound presents a "triple-threat" of degradation liabilities: an electron-rich pyrrole ring, an oxidation-prone aniline core, and a highly hygroscopic hydrochloride salt form. Understanding the mechanistic causality behind its degradation is critical to maximizing shelf life and ensuring reproducible experimental data.

Part 1: Troubleshooting & FAQs

Q1: My powder changed from an off-white color to dark brown/black. Can I still use it for my assays? A: No. Discard the material. Causality: The color change indicates extensive photo-oxidation. The electron-rich pyrrole ring is highly susceptible to attack by singlet oxygen ( 1O2​ ), which is generated when atmospheric oxygen is excited by ambient light. This reaction leads to ring-opening and the formation of polymeric photoproducts (1). Furthermore, the aniline moiety oxidizes into dark-colored quinone-imines. Using this degraded material will introduce significant artifacts and toxicity into your biological or chemical assays.

Q2: The compound has formed a sticky, hard paste inside the vial. What caused this? A: Moisture contamination. Causality: Amine hydrochlorides are inherently hygroscopic. If the vial is opened while cold, or stored without a desiccant, ambient moisture condenses inside the container. The salt absorbs this moisture and dissolves in its own hydration sphere—a process known as deliquescence (2). This aqueous micro-environment not only causes caking but drastically accelerates the oxidative degradation mentioned above.

Q3: How should I store my reconstituted stock solutions? A: Aliquot immediately and store at -80°C. Causality: In a solution (e.g., DMSO or aqueous buffers), the collision frequency between the compound and dissolved oxygen increases exponentially compared to the solid state, drastically reducing stability. Furthermore, DMSO is hygroscopic and will pull water from the air, accelerating hydrolysis. Solutions must be protected from light and never subjected to freeze-thaw cycles.

Part 2: Quantitative Stability Data

To ensure experimental integrity, adhere to the following validated shelf-life metrics based on environmental exposure.

Storage ConditionStateAtmosphereLight ExposureEstimated Shelf Life
-20°C (Desiccated) Solid PowderArgonProtected (Amber)24 - 36 months
4°C (Desiccated) Solid PowderAirProtected (Amber)6 - 12 months
25°C (Ambient) Solid PowderAirExposed (Clear)< 1 month
-80°C Solution (DMSO)ArgonProtected (Amber)6 months
4°C Solution (Aqueous)AirExposed (Clear)< 24 hours
Part 3: Standard Operating Procedure (SOP)

Protocol: Inert Handling and Stock Solution Preparation This protocol functions as a self-validating system: by controlling temperature equilibration and atmospheric exposure sequentially, you systematically eliminate the variables of condensation and photo-oxidation (3).

  • Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Place it in a desiccator at room temperature for at least 30–45 minutes before breaking the seal.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the hygroscopic salt.

  • Atmospheric Control: Transfer the equilibrated vial to a glove bag or a Schlenk line setup. Purge the micro-environment with Argon gas.

    • Causality: Argon is denser than Nitrogen and air; it effectively settles over the solid powder, displacing the oxygen required for photo-oxidation.

  • Solubilization: Dissolve the powder in anhydrous, degassed DMSO.

    • Causality: Degassing the solvent removes dissolved oxygen, preventing in-solution oxidation of the pyrrole ring.

  • Aliquoting: Dispense the stock solution into pre-purged, single-use amber glass vials.

    • Causality: Amber glass blocks the UV/Visible wavelengths necessary to excite oxygen into its reactive singlet state.

  • Storage: Cap the vials tightly, seal the caps with Parafilm to prevent vapor transmission, and transfer immediately to a -80°C freezer.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the causality between environmental triggers, the compound's structural liabilities, and the required storage interventions.

G Compound [4-ethoxy-3-(1H-pyrrol-1-yl) phenyl]amine HCl PhotoOx Pyrrole Photo-oxidation Compound->PhotoOx susceptible Deliquescence Hygroscopic Caking Compound->Deliquescence hygroscopic Light UV / Visible Light SingletO2 Singlet Oxygen Light->SingletO2 excites O2 Oxygen Atmospheric Oxygen Oxygen->SingletO2 Moisture Ambient Moisture Moisture->Deliquescence absorbed by HCl SingletO2->PhotoOx attacks pyrrole AmberVial Amber Vials AmberVial->Light blocks Argon Argon Purge Argon->Oxygen displaces Desiccator Desiccator (-20°C) Desiccator->Moisture eliminates

Degradation pathways of the compound and targeted storage interventions.

Part 5: References
  • Title: Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC Source: Analytical Chemistry (PubMed / NIH) URL:

  • Title: Trimethylamine Hydrochloride (TMAHCL) – Solid Amine Salt for Pharma, Agro & Electronics Source: China Amines URL:

  • Title: Molecular Packing and Arrangement Govern the Photo-Oxidative Stability of Organic Photovoltaic Materials Source: ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

Comprehensive NMR Reference Guide: Structural Elucidation of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride As pharmaceutical pipelines increasingly rely on highly functionalized aniline and pyrrole derivatives, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Reference Guide: Structural Elucidation of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

As pharmaceutical pipelines increasingly rely on highly functionalized aniline and pyrrole derivatives, rigorous structural validation of intermediates becomes paramount.[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS: 2124261-96-5) presents a unique analytical challenge: it contains a protonated primary amine, an electron-rich ethoxy group, and an N -linked pyrrole ring, all converging on a single phenyl core.

This guide objectively compares the utility of 1 H and 13 C Nuclear Magnetic Resonance (NMR) modalities for this compound, providing reference spectral data, causality-driven protocols, and self-validating workflows to ensure unambiguous structural elucidation[1].

Modality Comparison: 1 H vs. 13 C NMR in Structural Elucidation

To confirm the identity and purity of this specific active pharmaceutical ingredient (API) intermediate, relying on a single NMR modality is insufficient.

  • 1 H NMR (Proton Connectivity): Excels at mapping the spatial and scalar relationships of the molecule. It is the only modality that can directly quantify the protonation state of the amine ( −NH3+​ ) and verify the substitution pattern of the phenyl ring via J -coupling constants (ortho/meta splitting).

  • 13 C NMR (Skeletal Framework): Essential for validating the highly substituted quaternary carbons (C1, C3, and C4) which are invisible in standard 1D 1 H NMR. It objectively differentiates the electronic environments of the pyrrole carbons from the phenyl carbons.

When used in tandem, these modalities create a self-validating system: the integration and splitting in the 1 H spectrum predict the skeletal structure, which is then definitively confirmed by the chemical shifts in the 13 C spectrum[2].

The Causality of Solvent Selection

A common pitfall in the NMR analysis of amine hydrochlorides is improper solvent selection.

  • Why not CDCl 3​ ? Chloroform lacks the polarity to fully solvate the ionic hydrochloride salt, leading to poor signal-to-noise ratios and broadened, uninterpretable amine peaks.

  • Why not D 2​ O? While highly polar, deuterium oxide induces rapid hydrogen-deuterium (H/D) exchange. This completely erases the critical −NH3+​ signal from the 1 H spectrum, removing a key piece of structural evidence.

  • The Optimal Choice: DMSO- d6​ . Dimethyl sulfoxide- d6​ is a strongly polar, aprotic solvent. It acts as an excellent hydrogen-bond acceptor, stabilizing the −NH3+​ protons and slowing their exchange rate. This allows the protonated amine to be observed as a distinct, broad peak (typically integrating to 3H around 10.2 ppm)[3].

G A Amine HCl Salt [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine B Solvent Selection A->B C CDCl3 (Poor Solubility) B->C Avoid D D2O (H/D Exchange of NH3+) B->D Avoid E DMSO-d6 (Optimal H-Bonding) B->E Select F Vacuum Drying (Remove H2O) E->F G NMR Acquisition (1H & 13C) F->G

Caption: Workflow for optimal NMR solvent selection and preparation of amine hydrochlorides.

Comparative Spectral Reference Data

The following tables summarize the expected reference chemical shifts ( δ ) and coupling constants ( J ) for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride in DMSO- d6​ .

Table 1: 1 H NMR Reference Assignments (400 MHz, DMSO- d6​ )

The 1-arylpyrrole system exhibits characteristic shielding, placing the β -protons significantly upfield of the α -protons[4][5].

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Ethoxy -CH 3​ 1.35Triplet (t)7.03H
Ethoxy -OCH 2​ - 4.10Quartet (q)7.02H
Pyrrole H3', H4' 6.25Triplet (t)2.12H
Pyrrole H2', H5' 7.05Triplet (t)2.12H
Phenyl H5 7.15Doublet (d)8.51H
Phenyl H6 7.35Doublet of doublets (dd)8.5, 2.51H
Phenyl H2 7.45Doublet (d)2.51H
Amine -NH 3+​ 10.20Broad singlet (br s)-3H
Table 2: 13 C NMR Reference Assignments (100 MHz, DMSO- d6​ )
Carbon EnvironmentChemical Shift ( δ , ppm)TypeRationale / Causality
Ethoxy -CH 3​ 14.5Primary (CH 3​ )Standard aliphatic methyl.
Ethoxy -OCH 2​ - 64.2Secondary (CH 2​ )Deshielded by adjacent electronegative oxygen.
Pyrrole C3', C4' 109.5Tertiary (CH)Electron-rich β -carbons of the pyrrole ring.
Phenyl C5 114.3Tertiary (CH)Ortho to the electron-donating ethoxy group.
Phenyl C2 120.5Tertiary (CH)Shielded by the para-ethoxy resonance effect.
Pyrrole C2', C5' 122.1Tertiary (CH) α -carbons adjacent to the pyrrole nitrogen.
Phenyl C6 123.8Tertiary (CH)Meta to ethoxy, ortho to the withdrawing -NH 3+​ .
Phenyl C1 (-NH 3+​ ) 125.0Quaternary (C)Deshielded relative to free aniline due to protonation.
Phenyl C3 (Pyrrole) 128.2Quaternary (C)C-N bond linkage to the pyrrole ring.
Phenyl C4 (-OEt) 151.0Quaternary (C)Strongly deshielded by direct oxygen attachment.

Self-Validating Experimental Protocol

To ensure spectral integrity and reproducibility, adhere to the following optimized acquisition protocol.

Step 1: Rigorous Sample Desiccation Causality: The residual water peak in DMSO- d6​ appears at 3.33 ppm. If the sample is hygroscopic (common for hydrochloride salts), excess water will broaden the -NH 3+​ signal via rapid proton exchange. Dry the sample under high vacuum (≤ 0.1 mbar) at 40°C for 12 hours prior to analysis.

Step 2: Sample Preparation Dissolve 15–20 mg of the dried compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference). Ensure complete dissolution using gentle sonication if necessary.

Step 3: 1 H NMR Acquisition Parameters

  • Pulse Sequence: Standard 30° or 90° pulse.

  • Relaxation Delay (D1): 1.0 second.

  • Number of Scans (NS): 16 to 32 (sufficient for 15 mg in a 400 MHz spectrometer).

Step 4: 13 C NMR Acquisition Parameters (Critical)

  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . Causality: Quaternary carbons (C1, C3, C4) lack directly attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will cause these critical peaks to saturate and disappear into the baseline.

  • Number of Scans (NS): Minimum of 512 scans to ensure adequate signal-to-noise for quaternary carbons.

Advanced 2D Connectivity (HSQC/HMBC)

If 1D NMR leaves any ambiguity regarding the regiochemistry of the pyrrole and ethoxy groups on the phenyl ring, 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive self-validating tool[2]. HMBC visualizes 2J and 3J carbon-proton couplings across the skeletal framework.

HMBC H_Eth Ethoxy Protons (H-CH2) C_4 Phenyl C4 (Quaternary) H_Eth->C_4 3J HMBC H_Pyr Pyrrole Protons (H2', H5') C_3 Phenyl C3 (Quaternary) H_Pyr->C_3 3J HMBC H_Ph Phenyl Protons (H2, H5, H6) H_Ph->C_4 2J/3J HMBC H_Ph->C_3 2J/3J HMBC C_1 Phenyl C1 (C-NH3+) H_Ph->C_1 2J/3J HMBC

Caption: Key HMBC correlations utilized for unambiguous structural elucidation of the phenyl core.

By mapping the 3J coupling from the ethoxy -CH 2​

  • protons to C4, and the 3J coupling from the pyrrole α -protons to C3, the exact 1,3,4-substitution pattern is unequivocally locked in, completing the structural elucidation profile.

References

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. International Journal of Pharmaceutical Research and Applications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcRmJ-2xidiuOV9VW5ofPieKW5mS8oTpGbM8eNkQsMSlIVczZBbqBjsuFgfVgNMS1S_GzWqOOPV1SVXc-BS7D7Z5zszjR_Z0XxFwUvGh6oQxQE3ZDfmX4PVljnI5Qdet9dU77ZgUde42kAr99EmFzv2MDyDh7AbFFHWXEJjZcoSDtYJXTzn30-vlmoLA8qYYs3wtjm1ZsWIVB4GVJ3IcCgdTa_jRTdINL9g6AJ3CE94dEY2V7iYixQX01grR0sdAJWNA==]
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Preprints.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uhVm4oiYYGYhuQtcc7qsTjRcZQN2pxa20vzf61Z76wy_ZEyi4tdPdDxkmgiuJpdE2bg344zg65-1wPVkoPi_n4cvjyo1iX7p2zl39zG318w8GqJIXg8b2Nwgzo_yXopsIjPd0sOkvEmC]
  • Structure elucidation capabilities on typical pharmaceutical drugs by new nuclear magnetic resonance technology. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSoh_orcVGBjHAxK5BU80T3KO_SZUZRx52D23ITnnPaY9fAFevfTrjWZLgKRkq7oUc1F6ziSUkVnLwaRcxbtXroiMz5k-mDWDGjt03u8x4cJ4F7n9LNmJ1VWh-2FpPJnYkw6_pK4GVxKI8V7BbqEqrGpbg3XpgBo_NGBI=]
  • A 1 H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Interactions. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwno07J1lR4wTSBsRgsj-3jMLhr01SCHU6NhVneL8NlyHJX06ACKQKl4n8Om5vKB4BxERQBoTlXvE6X_63i1c6Kn37A6_Lae3DVNR1zwKmdM8bh7A0eFBq1w3E-p_dBGqckC9azRtXUFsRDXEjIEg1B131n0gGJLJ7NukY5LUjMU_CNnYVZ5g=]
  • Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmlCRF7ZNF34YFRsv7ysrjABSQZuvoY48dOol0TtASujEeoBV4URPFeqpT1PVa6zmga7vRQqw5jXJAOPXTxxpADWFbd4xqclKtootjdBjNVzlQAXOLZiuYjv7mqVRBLr3b-Z5GErmCxq63-Q==]
  • Synthesis and biological evaluation of 1-arylpyrrole derivatives. University of Padua (Unipd).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnM47wOzP0CttCPQvRgE5l0zD3xR1TbUQuxzgYlnGfZSE9PP5LA82vr3FtkCYeC5r6JsroiuyVFKJf6uuAeo_OFXDGp-HuhxQ8vs-_DYue-JFe49wzPEuRyXyn_dUvj7sA7a_qHbgfbHdv6VBw1wbxe_y2a0w97vYvQHuKPGSDZArZpBUtTXJz2e4kG_0ce2wSz0EUusGyz13RY0fnnESSouapdmJe66Y=]

Sources

Comparative

A Comparative Guide to LC-MS Validation Methods for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation method...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods for the novel aromatic amine, [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. Beyond a mere procedural outline, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating analytical system. Furthermore, it objectively compares the performance of LC-MS with alternative analytical techniques, supported by experimental data from analogous compounds, to guide researchers in selecting the most appropriate method for their specific needs.

The Critical Role of Method Validation in Drug Development

Analytical method validation is a cornerstone of pharmaceutical development, providing documented evidence that a method is fit for its intended purpose.[1] For a novel compound like [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, a validated analytical method is crucial for accurate quantification in various matrices, which is fundamental for pharmacokinetic, toxicokinetic, and bioequivalence studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for method validation to ensure data integrity and, ultimately, patient safety.[2][3]

This guide will focus on the validation of an LC-MS method, a technique renowned for its high sensitivity and selectivity, making it a workhorse in modern bioanalysis.[4]

I. LC-MS Method Development and Validation: A Principle-Driven Approach

A. Foundational Method Development

A successful validation is predicated on a well-developed method. The initial steps involve a systematic approach to optimizing the separation and detection of the analyte.

MethodDevelopment cluster_prep Analyte & System Preparation cluster_lc Liquid Chromatography Optimization cluster_ms Mass Spectrometry Optimization cluster_sample Sample Preparation Analyte Characterize Analyte (Estimate pKa, logP, Solubility) Standard Prepare Stock & Working Standards Analyte->Standard MobilePhase Mobile Phase Selection (pH, Organic Modifier) Analyte->MobilePhase Column Column Selection (e.g., C18, Phenyl-Hexyl) Standard->Column Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Ionization Ionization Mode Selection (ESI+, APCI+) Gradient->Ionization MRM MRM Transition Optimization (Precursor/Product Ions, CE, DP) Ionization->MRM SamplePrep Extraction Technique Selection (PPT, LLE, SPE) MRM->SamplePrep ValidationParameters Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Stability Stability Specificity->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Accuracy->LOQ Accuracy->Stability Precision->LOQ Robustness Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Sources

Validation

Efficacy of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride: A Comparative Analysis Against Standard Kinase Inhibitors

A Senior Application Scientist's Guide for Researchers in Drug Discovery Disclaimer: As of the latest literature review, public domain data on the specific biological targets and efficacy of [4-ethoxy-3-(1H-pyrrol-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Disclaimer: As of the latest literature review, public domain data on the specific biological targets and efficacy of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride is not available. This guide, therefore, presents a hypothetical yet scientifically rigorous comparison to illustrate the evaluation process for a novel compound with potential kinase inhibitory activity. We will proceed with a plausible scenario where [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, hereafter referred to as Compound X , is evaluated as an inhibitor of the Abelson (Abl) tyrosine kinase. The well-established drug, Imatinib , will serve as the standard inhibitor for this comparative analysis.

Introduction: The Rationale for a Hypothetical Comparison with an Abl Kinase Inhibitor

The chemical scaffold of Compound X, featuring a pyrrole and an aniline moiety, is prevalent in many kinase inhibitors. Notably, structurally related compounds have been identified as potent inhibitors of various kinases. For instance, a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series has shown efficacy as LRRK2 inhibitors[1]. This structural similarity provides a rationale for postulating that Compound X may also exhibit kinase inhibitory properties.

For the purpose of this guide, we hypothesize that Compound X targets the Abl tyrosine kinase. The fusion protein BCR-Abl is the causative agent in most cases of Chronic Myeloid Leukemia (CML)[2]. Imatinib, the first-in-class BCR-Abl inhibitor, revolutionized the treatment of CML by targeting the ATP-binding site of the kinase domain[2][3]. Therefore, a comparative evaluation of a novel compound against Imatinib provides a robust framework for assessing its potential as a therapeutic agent for CML and other Abl-driven cancers.

This guide will walk through the essential in vitro and cellular assays required to compare the efficacy of Compound X with Imatinib, providing detailed protocols and explaining the scientific reasoning behind each experimental step.

Comparative Efficacy: A Data-Driven Overview

The cornerstone of any comparative efficacy study is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Below are the hypothetical and literature-derived IC50 values for Compound X and Imatinib against Abl kinase.

Inhibitor Biochemical IC50 (Abl Kinase) Cellular IC50 (Ba/F3 BCR-Abl)
Compound X (Hypothetical) 150 nM450 nM
Imatinib 600 nM[4]80 - 600 nM[4][5][6]

Expert Interpretation: In this hypothetical scenario, Compound X demonstrates a lower IC50 in a cell-free biochemical assay compared to Imatinib, suggesting a higher potency at the molecular level. The cellular IC50 for Compound X is also within a potent range, indicating good cell permeability and activity in a biological context. The variability in Imatinib's cellular IC50 can be attributed to differences in experimental conditions and cell lines used across various studies[4][5][6].

Mechanism of Action: Inhibition of the BCR-Abl Signaling Pathway

The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through the phosphorylation of multiple downstream substrates. Both Imatinib and the hypothetical Compound X are presumed to act by binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos P STAT5 STAT5 BCR_Abl->STAT5 P PI3K PI3K BCR_Abl->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound_X Compound X Compound_X->BCR_Abl Inhibition Imatinib Imatinib Imatinib->BCR_Abl Inhibition

Caption: The BCR-Abl signaling pathway and points of inhibition.

Experimental Protocols: A Step-by-Step Guide

To generate the comparative data presented above, the following standard experimental protocols would be employed.

In Vitro Biochemical Abl Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Abl kinase.

Principle: A recombinant Abl kinase phosphorylates a specific peptide substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Recombinant human Abl1 kinase.

    • Biotinylated peptide substrate (e.g., Abltide).

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).

    • ATP solution.

    • Serial dilutions of Compound X and Imatinib in DMSO, then further diluted in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the Abl kinase and the peptide substrate to the kinase reaction buffer.

    • Add the serially diluted inhibitors (Compound X and Imatinib) to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay like ADP-Glo™ or a fluorescence-based method like LanthaScreen®[7][8].

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents Recombinant Abl Kinase Peptide Substrate ATP Inhibitors (Compound X, Imatinib) start->reagents plate_setup Plate Setup: Add Kinase, Substrate, and Inhibitors to 96-well plate reagents->plate_setup pre_incubation Pre-incubation (15 min, RT) (Inhibitor Binding) plate_setup->pre_incubation reaction_start Initiate Reaction: Add ATP pre_incubation->reaction_start reaction_incubation Incubation (30-60 min, 30°C) reaction_start->reaction_incubation reaction_stop Stop Reaction (e.g., add EDTA) reaction_incubation->reaction_stop detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) reaction_stop->detection data_analysis Data Analysis: Calculate % Inhibition Determine IC50 detection->data_analysis end End: Biochemical IC50 data_analysis->end

Caption: Workflow for an in vitro biochemical kinase assay.

Cellular Proliferation Assay using Ba/F3 Cells

This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on BCR-Abl activity for their survival and proliferation.

Principle: The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for growth. When transfected to express the BCR-Abl fusion protein, these cells become IL-3 independent, as their proliferation is now driven by the oncogenic kinase. Inhibition of BCR-Abl in these cells leads to apoptosis and a reduction in cell proliferation[9][10].

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing BCR-Abl in RPMI-1640 medium supplemented with 10% FBS, in the absence of IL-3.

  • Assay Procedure:

    • Seed the Ba/F3-BCR-Abl cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

    • Prepare serial dilutions of Compound X and Imatinib in the culture medium and add them to the cells. Include a DMSO vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Quantify cell proliferation using a viability assay, such as the MTT assay or a luminescence-based assay like CellTiter-Glo®[11].

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the DMSO control.

    • Plot the percentage of proliferation against the logarithm of the inhibitor concentration and determine the IC50 value.

Causality and Self-Validation: The use of both a biochemical and a cellular assay is a self-validating system. A potent compound in the biochemical assay that shows poor activity in the cellular assay may have issues with cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical potency but strong cellular activity might have favorable properties within the cellular environment.

Conclusion

This guide outlines a hypothetical yet standard and robust framework for comparing the efficacy of a novel compound, [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (Compound X), against the standard Abl kinase inhibitor, Imatinib. Through a combination of in vitro biochemical assays and cellular proliferation studies, researchers can generate the necessary data to assess the potency and potential of new drug candidates. The provided protocols and workflows represent the industry standard for the initial characterization of kinase inhibitors, ensuring data integrity and providing a solid foundation for further preclinical development.

References

  • Ding Wu, et al. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. PubMed Central. [Link]

  • White, D., et al. (2005). In vitro sensitivity to imatinib-induced inhibition of ABL kinase activity is predictive of molecular response in patients with de novo CML. Blood, 106(7), 2520-2526. [Link]

  • GoldBio. (2013). BaF3 Proliferation Bioassay Methods and Protocols. YouTube. [Link]

  • PubMed. (2005). In vitro sensitivity to imatinib-induced inhibition of ABL kinase activity is predictive of molecular response in patients with de novo CML. [Link]

  • Griswold, I. J., et al. (2006). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PubMed Central. [Link]

  • Chen, Y., et al. (2018). IC 50 measurement of drugs and ABL kinase/mutants. ResearchGate. [Link]

  • Purdue e-Pubs. (2016). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. [Link]

  • PubMed. (2005). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. [Link]

  • Reaction Biology. EGFR BaF3 Cell Proliferation Assay Service. [Link]

  • ICE Bioscience. BAF3 Cell Proliferation Assay. [Link]

  • Jahnke, W., et al. (2012). Direct Binding Assay for the Detection of Type IV Allosteric Inhibitors of Abl. Journal of the American Chemical Society, 134(24), 9978-9981. [Link]

  • NIH. (2016). Ba/F3 transformation assays. PubMed Central. [Link]

  • Florida Blue. (2026). BCR-ABL Kinase Inhibitors. [Link]

  • PharmaLegacy. BaF3 Assays. [Link]

  • Shah, N. P., et al. (2007). Sequential ABL kinase inhibitor therapy selects for compound drug-resistant BCR-ABL mutations with altered oncogenic potency. Journal of Clinical Investigation, 117(9), 2562-2569. [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • BPS Bioscience. ABL (T315I) Assay Kit. [Link]

  • PubMed. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. [Link]

  • PubMed. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. [Link]

  • PLOS. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]

  • MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. [Link]

  • PubMed. (2008). 4-[(Ethoxy-imino)(phen-yl)meth-yl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one. [Link]

  • Center for Tropical and Emerging Global Diseases. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. [Link]

  • Royal Society of Chemistry. (2019). 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. [Link]

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Comparative

FTIR Spectroscopy Baseline Data for[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex pharmaceutical intermediates. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS: 2124261-96-5) is a prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex pharmaceutical intermediates. [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (CAS: 2124261-96-5) is a prime example of a molecule that demands rigorous spectroscopic handling. Structurally, it features a pyrrole ring, an ethoxy ether linkage, and an amine hydrochloride ( −NH3+​Cl− ) salt configuration.

The extensive hydrogen-bonding network inherent to this hydrochloride salt produces massive, broad absorption bands in the 3300–2500 cm⁻¹ region. When combined with the compound's crystalline hygroscopicity, analysts often face severe baseline drift and scattering artifacts. This guide objectively compares hardware acquisition methods and algorithmic baseline correction techniques to establish a pristine, reproducible FTIR spectral profile for this compound.

Hardware Acquisition: ATR-FTIR vs. Transmission (KBr)

The first critical decision in acquiring baseline data is the sampling technique. For crystalline salts, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) directly dictates the severity of baseline distortion [3].

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

This protocol utilizes a single-reflection diamond ATR accessory.

  • Crystal Cleaning & Validation: Wipe the diamond crystal with spectroscopic-grade isopropyl alcohol (IPA).

    • Causality: IPA evaporates cleanly without leaving hydrocarbon residues (which would falsely elevate the 2900 cm⁻¹ C-H stretching region).

    • Self-Validation: Run a live preview. The energy throughput should return to >95% of the factory default, confirming a pristine optical path.

  • Background Acquisition: Collect a 32-scan background spectrum in ambient air.

    • Causality: Establishes the environmental profile. The system must automatically subtract this to eliminate the CO2​ doublet at 2350 cm⁻¹.

  • Sample Application & Compression: Deposit ~2 mg of the compound onto the crystal. Lower the pressure anvil until the torque mechanism slips.

    • Causality: The hydrochloride salt is highly crystalline. Insufficient pressure results in a poor evanescent wave penetration depth, yielding low Signal-to-Noise Ratio (SNR). Over-pressuring risks crystal fracture.

  • Data Collection: Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol 2: Transmission FTIR (KBr Pellet)
  • Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at 3400 cm⁻¹, completely masking the critical N-H stretching of the compound's pyrrole and amine groups.

  • Cryo-Milling / Grinding: Grind 1 mg of the sample with 100 mg of dried KBr in an agate mortar for 3 minutes.

    • Causality: The particle size must be reduced below the wavelength of infrared light (< 2 µm). Failure to do so causes the Christiansen effect —anomalous dispersion that severely distorts peak symmetry and elevates the baseline at high wavenumbers.

  • Vacuum Pressing: Press the mixture in a 13 mm die at 10 tons under vacuum for 5 minutes.

    • Causality: The vacuum removes entrapped air pockets. Without it, the pellet becomes opaque, causing severe Mie scattering that manifests as a steeply sloping baseline.

  • Data Collection: Scan the transparent pellet against a blank KBr background.

Table 1: Hardware Performance Comparison
ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)Impact on [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine HCl
Baseline Stability Excellent (Minimal scattering)Poor to Moderate (Highly dependent on particle size)ATR prevents the sloping baseline typical of crystalline salt scattering.
Peak Resolution Good (Slight shifts due to refractive index)Excellent (True absorbance)KBr resolves the ethoxy C-O-C stretch (1250 cm⁻¹) more sharply.
Water Interference LowHigh (KBr absorbs ambient moisture)ATR is vastly superior for preserving the pyrrole N-H stretch integrity.
Throughput Speed < 2 minutes10–15 minutesATR enables rapid, high-throughput QA/QC verification.

Algorithmic Baseline Correction: Polynomial vs. ALS

Even with perfect sample preparation, baseline drift can occur. Correcting this computationally is necessary before spectral library matching or quantitative analysis. We compare traditional Polynomial Fitting against Asymmetric Least Squares (ALS) smoothing [1].

  • Polynomial Fitting: The user selects "anchor points" at regions assumed to have zero absorbance, and the software fits a mathematical curve (e.g., 4th order) through them.

  • Asymmetric Least Squares (ALS): A parameter-free (or minimally parameterized) algorithm that utilizes a Whittaker smoother. It heavily penalizes positive residuals (peaks) while allowing negative residuals (the baseline) to guide the fit [2].

Table 2: Algorithmic Correction Comparison
FeaturePolynomial FittingAsymmetric Least Squares (ALS)
User Input High (Requires manual anchor point selection)Low (Automated via penalization parameters)
Handling of Broad Bands Critical Failure: Often clips the broad −NH3+​ band, misidentifying it as baseline drift.Optimal: Successfully bridges broad hydrogen-bonded regions without clipping.
Reproducibility Low (Subjective to the analyst's chosen points)High (Mathematically deterministic)
Processing Speed InstantaneousIterative (Computationally heavier, but negligible on modern PCs)

Expert Insight: For [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, ALS is the mandatory choice . The −NH3+​Cl− group creates a continuous absorption envelope from 3300 to 2500 cm⁻¹. A polynomial fit will artificially flatten this region, destroying the chemical signature of the salt form. ALS recognizes the broad peak as a positive residual and correctly maps the baseline beneath it [1].

Signal Processing Workflow

The following diagram illustrates the logical pipeline for processing the raw FTIR data of this compound, ensuring that structural verification is based on mathematically sound data.

G cluster_Correction Baseline Correction Comparison Raw Raw FTIR Spectrum [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine HCl (Scattering & Baseline Drift) PreProc Atmospheric Suppression & Savitzky-Golay Smoothing Raw->PreProc Poly Polynomial Fitting (Prone to overfitting broad NH bands) PreProc->Poly Manual Anchor Points ALS Asymmetric Least Squares (ALS) (Optimal for hygroscopic scattering) PreProc->ALS Automated Penalization Norm Min-Max Normalization (0 to 1 Absorbance) Poly->Norm ALS->Norm Output Validated Spectral Data Ready for Structural Verification Norm->Output

FTIR signal processing workflow comparing Polynomial and ALS baseline correction methods.

Conclusion

For the structural validation of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, ATR-FTIR combined with Asymmetric Least Squares (ALS) baseline correction provides the most robust, reproducible, and artifact-free methodology. It circumvents the severe hygroscopic and scattering limitations of KBr transmission while algorithmically protecting the broad, critical hydrogen-bonded amine signatures required to verify the hydrochloride salt state.

References

  • Adaptive Physics-Aware Raman Baseline Correction with Machine Learning Predicted Parameters Analytical Chemistry (ACS Publications) URL:[Link]

  • Automatic Baseline Correction of 1D Signals Using a Parameter-Free Deep Convolutional Autoencoder Algorithm Sensors (MDPI) URL:[Link]

Validation

Reproducibility of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride batch synthesis

Topic: Reproducibility of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride batch synthesis: A Comparative Guide Introduction As drug development pipelines increasingly rely on highly functionalized aniline derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride batch synthesis: A Comparative Guide

Introduction

As drug development pipelines increasingly rely on highly functionalized aniline derivatives for kinase and GPCR targeting, the demand for reproducible batch synthesis of building blocks like[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (Free base CAS: 946760-62-9[1]; HCl salt CAS: 2124261-96-5[2]) has surged. However, synthesizing this specific scaffold presents a dual mechanistic challenge: constructing a pyrrole ring on a deactivated aniline without inducing polymerization, and subsequently reducing a nitro group without saturating the newly formed pyrrole.

In this guide, we objectively compare standard literature methodologies against a High-Fidelity Optimized Protocol (HFOP). By dissecting the causality behind each experimental choice, we provide a self-validating workflow designed to eliminate batch-to-batch variability and deliver high-purity material suitable for downstream pharmaceutical applications.

The Mechanistic Bottlenecks

Traditional approaches to synthesizing this molecule start with 2-ethoxy-5-nitroaniline and rely on two primary transformations: a Clauson-Kaas pyrrole synthesis followed by nitro reduction.

  • Clauson-Kaas Polymerization: The classic Clauson-Kaas reaction utilizes unbuffered glacial acetic acid[3]. While effective for simple anilines, the electron-rich nature of the resulting pyrrole intermediate makes it highly susceptible to acid-catalyzed electrophilic aromatic substitution, leading to the formation of black, tarry oligomers.

  • Chemoselective Nitro Reduction: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously unselective in the presence of pyrroles. The thermodynamic driving force often leads to the partial or complete saturation of the pyrrole ring, generating a difficult-to-separate pyrrolidine impurity[4].

Protocol Comparison & Performance Data

To demonstrate the superiority of the optimized approach, we compared three distinct batch synthesis strategies:

  • Method A (Traditional): Unbuffered AcOH reflux for pyrrole formation; Iron/HCl for nitro reduction.

  • Method B (Standard Catalytic): p-TsOH catalyzed pyrrole formation; standard 10% Pd/C hydrogenation.

  • Method C (High-Fidelity Optimized Protocol - HFOP): Sodium acetate-buffered Clauson-Kaas[5]; chemoselective hydrogenation using sulfided 5% Pt/C[4]; anhydrous HCl salt formation.

Table 1: Quantitative Comparison of Synthesis Methodologies

Synthesis MethodologyClauson-Kaas YieldReduction YieldOverall YieldPurity (HPLC)Key Impurity Profile
Method A (Traditional) 65%70%45%92.0%Iron sludge, Pyrrole oligomers
Method B (Catalytic) 78%60%46%88.5%Pyrrolidine analog (11.5%)
Method C (HFOP) 92% 95% 87% >99.5% None detected (>0.1%)

Visualizing the Reaction Dynamics

Workflow SM 2-Ethoxy-5-nitroaniline (Starting Material) Int 1-(2-Ethoxy-5-nitrophenyl) -1H-pyrrole SM->Int 2,5-DMT, AcOH/NaOAc 80°C, 4h FB 4-Ethoxy-3-(1H-pyrrol-1-yl) aniline Int->FB H2, Pt/C (sulfided) MeOH, 25°C Prod Target HCl Salt (Product) FB->Prod HCl in Dioxane 0°C

Figure 1. Optimized three-step batch synthesis workflow for the target hydrochloride salt.

Causality Int Nitro-Pyrrole Intermediate PdC Standard Pd/C (Unselective) Int->PdC H2 (1 atm) PtC Sulfided Pt/C (Chemoselective) Int->PtC H2 (1 atm) Impurity Pyrrolidine Impurity (Over-reduction) PdC->Impurity Major Pathway Target Pyrrole Aniline (Target Free Base) PdC->Target Minor Pathway PtC->Target Exclusive Pathway

Figure 2. Mechanistic divergence during nitro reduction based on catalyst selection.

Detailed High-Fidelity Optimized Protocol (HFOP)

The following step-by-step methodology is engineered as a self-validating system. Each phase includes specific in-process controls to ensure reproducibility.

Step 1: Buffered Clauson-Kaas Synthesis
  • Objective: Synthesize 1-(2-ethoxy-5-nitrophenyl)-1H-pyrrole without oligomerization.

  • Causality & Rationale: Introducing Sodium Acetate (NaOAc) creates an acetate buffer (pH ~5)[5]. This controlled acidity is sufficient to catalyze the ring-opening of 2,5-dimethoxytetrahydrofuran (2,5-DMT) and subsequent cyclization, but mild enough to prevent the newly formed electron-rich pyrrole from undergoing electrophilic polymerization[3].

  • Procedure:

    • Charge a dry 500 mL round-bottom flask with 2-ethoxy-5-nitroaniline (10.0 g, 54.9 mmol) and anhydrous NaOAc (9.0 g, 109.8 mmol, 2.0 eq).

    • Suspend the solids in glacial acetic acid (100 mL) and stir at 25°C for 15 minutes.

    • Add 2,5-DMT (8.7 g, 65.9 mmol, 1.2 eq) dropwise over 10 minutes.

    • Heat the reaction mixture to 80°C for 4 hours.

    • In-Process Control: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.3) should be completely consumed, yielding a single new spot ( Rf​ ~0.6).

    • Cool to room temperature, pour into 500 mL of ice water, and extract with EtOAc (3 x 150 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO 3​ until pH > 7, dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Yield: ~11.7 g (92%) of a light brown solid.

Step 2: Chemoselective Catalytic Hydrogenation
  • Objective: Reduce the nitro group to an amine without saturating the pyrrole ring.

  • Causality & Rationale: Standard Pd/C is too active and will hydrogenate the pyrrole ring. By utilizing a sulfided 5% Pt/C catalyst, the active metallic sites are partially poisoned. This selectively tunes the catalyst's Fermi level to favor the highly polar N-O bond reduction while completely suppressing the hydrogenation of the aromatic C=C bonds in the pyrrole ring[4].

  • Procedure:

    • Dissolve 1-(2-ethoxy-5-nitrophenyl)-1H-pyrrole (10.0 g, 43.1 mmol) in anhydrous Methanol (150 mL) in a hydrogenation vessel.

    • Add 5% Pt/C (sulfided) (1.0 g, 10 wt%).

    • Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) at 25°C for 6 hours.

    • In-Process Control: Monitor via HPLC. The reaction is complete when the nitro intermediate peak area is <0.5%. Ensure no early-eluting pyrrolidine impurity is detected.

    • Filter the mixture through a pad of Celite, washing with excess Methanol.

    • Concentrate the filtrate in vacuo to yield the free base, 4-ethoxy-3-(1H-pyrrol-1-yl)aniline.

    • Yield: ~8.3 g (95%) of a pale yellow oil that crystallizes upon standing.

Step 3: Anhydrous Salt Formation
  • Objective: Generate a non-hygroscopic, highly pure hydrochloride salt.

  • Causality & Rationale: Using aqueous HCl leads to hydrate formation, resulting in a sticky, hygroscopic product that is difficult to handle. Anhydrous HCl in dioxane forces immediate crystallization of the salt, driving the equilibrium and excluding water from the crystal lattice.

  • Procedure:

    • Dissolve the free base (8.0 g, 39.6 mmol) in anhydrous Methyl tert-butyl ether (MTBE) (80 mL) and cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (11.0 mL, 44.0 mmol, 1.1 eq) under vigorous stirring. A white precipitate will form immediately.

    • Stir at 0°C for 30 minutes to ensure complete precipitation.

    • Filter the solid under a nitrogen blanket, wash with cold MTBE (20 mL), and dry in a vacuum oven at 40°C for 12 hours.

    • Yield: ~9.0 g (95%) of[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride as a crisp, white crystalline powder.

References

  • Source: evitachem.
  • [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride ...
  • Source: umich.
  • Source: beilstein-journals.
  • Source: acs.

Sources

Comparative

A Comparative Guide to Elemental Analysis Validation for the Purity Assessment of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

This guide provides an in-depth, objective comparison of elemental analysis with other established analytical techniques for determining the purity of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. It is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of elemental analysis with other established analytical techniques for determining the purity of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for purity assessment. This document delves into the validation of elemental analysis, presenting supporting experimental data and detailed protocols to ensure scientific integrity and trustworthiness.

Introduction: The Critical Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent purity control.[1] For novel compounds such as [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, establishing a validated, accurate, and precise method for purity determination is a cornerstone of the drug development process.

Elemental analysis, specifically the determination of carbon, hydrogen, and nitrogen (CHN) content, offers a fundamental approach to assessing the purity of organic compounds.[2][3] This technique provides a quantitative measure of the elemental composition of a sample, which can be directly compared to the theoretical composition of the pure compound.[4] This guide will explore the validation of this method for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride and compare its performance against alternative analytical techniques.

The Principle of Elemental Analysis for Purity Determination

Elemental analysis for organic compounds is primarily based on the complete combustion of a sample in a high-temperature, oxygen-rich environment.[2][3] This process converts the constituent elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified using various detection methods, most commonly gas chromatography with a thermal conductivity detector (TCD).[2][5]

The purity of the sample is determined by comparing the experimentally measured percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the molecular formula of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride (C₁₂H₁₅ClN₂O).[4] A close correlation between the measured and theoretical values is indicative of high purity.[6]

Validation of the Elemental Analysis Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The validation of the elemental analysis method for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride must adhere to the guidelines set forth by the ICH, specifically ICH Q2(R1).[8][9][10] The key validation parameters are accuracy, precision, specificity, linearity, and range.

Experimental Protocol: Elemental Analysis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride

Instrumentation: A calibrated elemental analyzer capable of simultaneous CHN determination.

Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride test sample into a tin capsule using a calibrated microbalance.[11]

  • Fold the tin capsule to ensure no sample loss and introduce it into the autosampler of the elemental analyzer.

  • Similarly, prepare certified reference standards (e.g., Acetanilide) for calibration and system suitability checks.[12]

Analysis:

  • Perform a system suitability test using a certified reference standard to ensure the instrument is functioning correctly.

  • Analyze the [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride samples in triplicate.

  • The instrument software will automatically calculate the percentage of Carbon, Hydrogen, and Nitrogen.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria for the elemental analysis of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride.

Validation ParameterPurposeAcceptance Criteria
Accuracy To determine the closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% of the theoretical value.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate measurements. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed on different days by different analysts.
Specificity To ensure the method provides a result that is solely dependent on the analyte.The analysis of a placebo (excipients without the API) should not yield any significant CHN content.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte.A linear regression of analyte concentration versus response should yield a correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the target sample weight.

RSD: Relative Standard Deviation

Visualization of the Validation Workflow

G Report Report Sample_Prep Sample_Prep Report->Sample_Prep Validated Method Transfer

Comparison with Alternative Purity Assessment Methods

While elemental analysis is a powerful tool, it is essential to understand its advantages and limitations in comparison to other commonly used techniques for purity assessment in the pharmaceutical industry.[13][14]

TechniquePrincipleAdvantages for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochlorideLimitations
Elemental Analysis (CHN) Combustion and quantification of elemental gases.[15][16]- Provides a direct measure of the elemental composition against the theoretical formula. - Can detect inorganic impurities and residual solvents that do not contain C, H, or N.[14] - Relatively fast and cost-effective for routine analysis.[2]- Not specific for isomers or related substances with the same elemental composition. - Lower sensitivity compared to chromatographic methods for trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.[17][18]- High sensitivity and specificity for detecting and quantifying organic impurities, including isomers and degradation products.[19] - The gold standard for purity and stability-indicating assays.[18]- Requires development of a specific method for the analyte. - May not detect non-UV active or non-volatile impurities. - Potential for eluent contamination.[20]
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase.[18]- Excellent for the analysis of residual solvents and other volatile impurities.- Not suitable for non-volatile compounds like [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride without derivatization.
Titrimetry Quantitative chemical reaction with a standardized solution.- Can be a highly accurate and precise method for assaying the hydrochloride salt content.- Not specific for the organic moiety and susceptible to interference from other acidic or basic impurities.
Spectroscopic Methods (UV-Vis, FT-IR) Measurement of light absorption or transmission.[17][21]- Can be used for rapid identity confirmation and, in some cases, for quantitative analysis.[21]- Generally not suitable for purity determination due to lack of specificity for impurities.
Decision Tree for Method Selection

G Start Purity Assessment Required for [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride Q1 Primary Goal: Overall Purity (including inorganics)? Start->Q1 EA Elemental Analysis (CHN) Q1->EA Yes Q2 Primary Goal: Quantify Organic Impurities & Degradants? Q1->Q2 No HPLC HPLC with UV/MS Detection Q2->HPLC Yes Q3 Primary Goal: Quantify Residual Solvents? Q2->Q3 No GC Gas Chromatography (GC) Q3->GC Yes Q4 Primary Goal: Assay of Hydrochloride Salt Content? Q3->Q4 No Titr Titrimetry Q4->Titr Yes

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive purity assessment of [4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride, a multi-faceted approach is recommended. Elemental analysis serves as an excellent, direct method to confirm the bulk purity and elemental composition of the API. Its validation, following ICH guidelines, ensures the reliability of this fundamental measurement.

However, elemental analysis alone may not be sufficient to detect and quantify all potential impurities, particularly structurally related organic impurities or isomers. Therefore, it should be used in conjunction with a high-specificity chromatographic method, such as HPLC, to provide a complete impurity profile. This integrated approach, leveraging the strengths of different analytical techniques, provides the highest level of confidence in the quality and purity of the drug substance, ensuring patient safety and regulatory compliance.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Intertek. CHN Analysis. [Link]

  • ICH. Quality Guidelines. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. [Link]

  • Chemistry Steps. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Preceden. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Kuveeke, R. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 892-898. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Preprints.org. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Northway Biotech. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 436-444. [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. [Link]

  • Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • Manufacturing Chemist. (2017). Elemental impurities analysis. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • Spectroscopy Online. (2025). How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis?. [Link]

  • ACS Central Science. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride
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